PROTAC EGFR degrader 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H65ClN10O7S |
|---|---|
Molecular Weight |
973.6 g/mol |
IUPAC Name |
N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C49H65ClN10O7S/c1-6-33-29-42(53-49-51-32-40(50)47(55-49)52-41-13-11-38(65-3)30-44(41)56(2)68(5,63)64)45(66-4)31-43(33)60-19-15-36(16-20-60)59-25-23-57(24-26-59)27-28-67-37-17-21-58(22-18-37)35-9-7-34(8-10-35)39-12-14-46(61)54-48(39)62/h7-11,13,29-32,36-37,39H,6,12,14-28H2,1-5H3,(H,54,61,62)(H2,51,52,53,55) |
InChI Key |
PRHMCAMDDMTIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC=C(C=C5)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader MS154
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of MS154, a first-in-class, potent, and selective PROTAC designed to degrade the Epidermal Growth Factor Receptor (EGFR). MS154, a heterobifunctional molecule, leverages the cell's own ubiquitin-proteasome system to eliminate EGFR, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). This document details the molecular interactions, downstream signaling effects, and quantitative performance of MS154, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to PROTAC EGFR Degrader MS154
MS154 is a synthetic, heterobifunctional small molecule that operates on the principle of targeted protein degradation. It is composed of three key moieties: a ligand that binds to the EGFR kinase domain (derived from the first-generation EGFR inhibitor gefitinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that optimally spaces these two components. By hijacking the CRBN E3 ligase, MS154 induces the ubiquitination and subsequent proteasomal degradation of EGFR, offering a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold and its associated functions.
Core Mechanism of Action
The primary mechanism of action of MS154 involves a series of orchestrated intracellular events, transforming it into a catalytic degrader of EGFR.
2.1. Ternary Complex Formation: The cornerstone of MS154's activity is the formation of a transient ternary complex, bringing together EGFR and the CRBN E3 ligase. MS154 acts as a molecular bridge, with its gefitinib-based warhead binding to the EGFR kinase domain and its other end recruiting the CRBN E3 ligase.
2.2. Ubiquitination of EGFR: Once the ternary complex is formed, the proximity of the E3 ligase to EGFR facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EGFR. This results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation.
2.3. Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and targeted by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically cleaves EGFR into small peptides, effectively eliminating the protein from the cell.
2.4. Catalytic Cycle: A key feature of PROTACs like MS154 is their catalytic nature. Following the degradation of EGFR, MS154 is released and can engage another EGFR and CRBN molecule, initiating a new cycle of degradation. This allows a single molecule of MS154 to induce the degradation of multiple EGFR proteins, contributing to its high potency.
Impact on Downstream Signaling Pathways
By inducing the degradation of EGFR, MS154 effectively abrogates the downstream signaling cascades that are often constitutively activated in cancer cells, leading to anti-proliferative and pro-apoptotic effects. The primary pathways inhibited are:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its downregulation by MS154-mediated EGFR degradation contributes to the induction of apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell division and proliferation. Inhibition of this pathway is a key contributor to the anti-proliferative effects of MS154.
Quantitative Data Summary
The efficacy of MS154 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Degradation Potency of MS154
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | EGFR WT | 1.8 nM | |
| EGFR L858R mutant | 3.8 nM | ||
| Degradation Potency (DC50) | HCC827 (EGFR del19) | 11 nM | |
| H3255 (EGFR L858R) | 25 nM |
Table 2: Anti-proliferative Activity of MS154
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (IC50) | H3255 | Less potent than MS39 and PROTAC3 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of MS154.
5.1. Western Blotting for EGFR Degradation
This protocol is a standard method to quantify the reduction of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MS154 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1
-
The Consequential Cascade: A Technical Guide to the Downstream Signaling Pathways of PROTAC EGFR Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to overcome the limitations of traditional enzyme inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR)-driven malignancies, PROTACs have demonstrated immense potential by not only ablating the receptor itself but also profoundly impacting the intricate network of downstream signaling pathways that fuel tumor growth and survival. This technical guide provides an in-depth exploration of the core downstream signaling cascades modulated by PROTAC-mediated EGFR degradation, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.
Core Downstream Signaling Pathways Modulated by EGFR Degradation
The degradation of EGFR by PROTACs triggers a cascade of effects on multiple signaling pathways critical for cancer cell pathophysiology. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cell proliferation, survival, and differentiation.[1][2][3][4] Additionally, the degradation of EGFR has been shown to impact the PLCγ-PKC pathway, induce apoptosis, and cause cell cycle arrest.[2][5][6][7][8][9] Emerging evidence also points to the modulation of other critical pathways such as NF-κB, c-Met, and HER-2 signaling, highlighting the comprehensive impact of EGFR removal.[4][10]
RAS-RAF-MEK-ERK (MAPK) Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine nucleotide exchange factor SOS, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. PROTAC-mediated degradation of EGFR leads to a significant reduction in the phosphorylation levels of ERK, thereby inhibiting this pro-proliferative pathway.[5]
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Technical Core of PROTAC EGFR Degrader 10: An In-Depth Guide to E3 Ligase Recruitment and Target Elimination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC EGFR Degrader 10, a promising molecule in the field of targeted protein degradation. We delve into its mechanism of action, focusing on the crucial recruitment of the Cereblon (CRBN) E3 ligase to achieve selective degradation of the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the core concepts through signaling pathways and experimental workflows.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to bind to its target and the E3 ligase, form a stable ternary complex, and ultimately induce degradation of the target protein. Below is a summary of the key quantitative parameters for this compound (also known as MS154), a gefitinib-based degrader that recruits the CRBN E3 ligase.[1] For comparative purposes, data for other relevant EGFR PROTACs are also included.
Table 1: Degradation Potency of EGFR PROTACs
| Compound/PROTAC Name | E3 Ligase Recruited | Cell Line | Target EGFR Mutant | DC50 (nM) | Dmax (% Degradation) | Treatment Time (h) |
| This compound (MS154) | CRBN | HCC-827 | Exon 19 deletion | 11 | >95% at 50 nM | 16 |
| This compound (MS154) | CRBN | H3255 | L858R | 25 | >95% at 50 nM | 16 |
| Compound 13b | CRBN | NCI-H1975 | L858R/T790M | 13.2 | Not Specified | Not Specified |
| MS39 | VHL | HCC-827 | Exon 19 deletion | 5.0 | >95% at 50 nM | 16 |
| MS39 | VHL | H3255 | L858R | 3.3 | >95% at 50 nM | 16 |
Table 2: Binding Affinities of this compound (MS154)
| Compound | Target Protein | Binding Affinity (Kd, nM) |
| This compound (MS154) | EGFR WT | 1.8 ± 0.4 |
| This compound (MS154) | EGFR L858R Mutant | 3.8 ± 0.5 |
| Gefitinib (Parental Inhibitor) | EGFR WT | 1.1 ± 0.2 |
| Gefitinib (Parental Inhibitor) | EGFR L858R Mutant | 0.8 ± 0.2 |
Table 3: Cellular Proliferation Inhibition
| Compound | Cell Line | Target EGFR Mutant | IC50 (nM) |
| This compound (Compound B56) | BaF3 | WT and mutants | <150 |
Core Signaling and Mechanistic Pathways
To understand the context of this compound's function, it is essential to visualize the EGFR signaling pathway it disrupts and the mechanism by which it achieves this.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Its dysregulation is a key driver in various cancers. The following diagram illustrates a simplified EGFR signaling pathway.
Mechanism of Action for this compound
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] this compound achieves this by forming a ternary complex between EGFR and the CRBN E3 ligase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Western Blotting for EGFR Degradation
This protocol allows for the quantification of EGFR protein levels in cells following treatment with a PROTAC, enabling the determination of DC50 and Dmax values.
Materials:
-
Cancer cell lines (e.g., HCC-827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight under standard conditions (37°C, 5% CO2).
-
PROTAC Treatment:
-
For dose-response, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-EGFR and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize EGFR band intensity to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle control.
-
Plot the percentage of remaining EGFR against the log of the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells and to determine its IC50 value.
Materials:
-
Cancer cell lines (e.g., BaF3)
-
96-well plates
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Add 10 µL of various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for an appropriate period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This protocol outlines the general steps for assessing the binding of this compound to EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant EGFR protein (ligand)
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Sensor Chip Preparation: Activate the sensor chip surface using EDC/NHS.
-
Ligand Immobilization: Immobilize the recombinant EGFR protein onto the sensor chip surface via amine coupling to a target response level. A reference channel should be prepared similarly without the protein.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the PROTAC over the EGFR and reference surfaces.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
-
Regeneration: After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Note on Ternary Complex Analysis: To study the formation of the ternary complex (EGFR-PROTAC-CRBN), one protein (e.g., EGFR) can be immobilized on the chip. Then, a pre-incubated mixture of the PROTAC and the second protein (CRBN) is injected as the analyte. Comparing the binding kinetics to the binary interactions allows for the determination of cooperativity.
This guide provides a foundational understanding of this compound, its mechanism, and the experimental approaches for its characterization. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
References
- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Binding Affinity and Activity of PROTAC EGFR Degrader 10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, cellular activity, and mechanism of action of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 10, also known as MS154. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to support further research and development in the field of targeted protein degradation.
Core Concepts: PROTAC-mediated Degradation of EGFR
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] PROTAC EGFR degrader 10 is a first-in-class, gefitinib-based PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Epidermal Growth Factor Receptor (EGFR).[2]
The mechanism of action involves the formation of a ternary complex between EGFR, this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1] This approach offers a potential therapeutic strategy to overcome resistance to traditional EGFR inhibitors in non-small-cell lung cancers.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity to CRBN and EGFR, as well as its cellular degradation and anti-proliferative activities.
Table 1: Binding Affinity of this compound
| Target Protein | Ligand | Assay Type | Affinity Constant (K) | Value (nM) |
| CRBN-DDB1 | This compound | Fluorescence Polarization | Ki | 37[3] |
| EGFR WT | This compound | Biochemical Assay | Kd | 1.8 ± 4[2] |
| EGFR L858R Mutant | This compound | Biochemical Assay | Kd | 3.8 ± 5[2] |
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Mutation | Activity Metric | Value (nM) |
| HCC-827 | Exon 19 deletion | DC50 | 11[2] |
| H3255 | L858R | DC50 | 25[2] |
| BaF3 (Wild Type & EGFR mutants) | - | IC50 | <150[3] |
Signaling Pathways
The degradation of EGFR by this compound impacts downstream signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention by the PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field of PROTAC development.
Fluorescence Polarization (FP) Binding Assay for CRBN
This protocol outlines a competitive binding assay to determine the affinity of this compound for the CRBN-DDB1 complex.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of purified CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide), and a dilution series of this compound in a suitable assay buffer.
-
Plate Setup: In a low-volume, black 384-well plate, add the serially diluted this compound.
-
Reaction Mixture: Add a pre-mixed solution of the fluorescent probe and the CRBN-DDB1 complex to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the PROTAC. The data is then plotted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Western Blot Analysis for EGFR Degradation
This protocol describes the use of Western blotting to quantify the degradation of EGFR in cancer cell lines following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Plate and culture relevant cancer cell lines (e.g., HCC-827, H3255). Treat the cells with a range of concentrations of this compound for a predetermined duration.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for EGFR. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the EGFR and loading control bands. Normalize the EGFR band intensity to the loading control and compare to the vehicle-treated control to determine the percentage of EGFR degradation at each PROTAC concentration. The half-maximal degradation concentration (DC50) can then be calculated.
Conclusion
This compound demonstrates potent and selective degradation of EGFR in cancer cell lines harboring specific mutations. The binding affinity data and cellular activity metrics provide a strong foundation for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams included in this guide are intended to facilitate the design and execution of future studies in this area.
References
The Effect of PROTAC EGFR Degrader 10 on EGFR Phosphorylation: A Technical Guide
This technical guide provides a comprehensive overview of the mechanism and effect of PROTAC EGFR Degrader 10 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3][4] this compound is a heterobifunctional molecule designed to specifically target EGFR for degradation, thereby inhibiting its downstream signaling pathways, which are often dysregulated in various cancers.[5]
Mechanism of Action
This compound functions by simultaneously binding to both EGFR and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the attenuation of its downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] By physically removing the EGFR protein, PROTACs can overcome resistance mechanisms associated with traditional small molecule inhibitors that only block the receptor's kinase activity.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound (also referred to as Compound B56) and a closely related, well-characterized CRBN-recruiting EGFR degrader, MS154 (Compound 10).
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound (B56) | CRBN | BaF3 | < 100 | < 150 | [5] |
| MS154 (Compound 10) | CRBN | HCC-827 | 11 | - | [6] |
| MS154 (Compound 10) | CRBN | H3255 | 25 | - | [6] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration for cell proliferation.
Experimental Protocol: Western Blot for EGFR Phosphorylation
This protocol details the steps to assess the effect of this compound on total EGFR and phosphorylated EGFR levels in a relevant cancer cell line (e.g., HCC-827, which harbors an EGFR exon 19 deletion).
Materials and Reagents
-
Cell Line: HCC-827 (human non-small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed HCC-827 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight.
-
PROTAC Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 16 hours).
-
For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-EGFR and total EGFR band intensities to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the results to visualize the dose-dependent or time-dependent effect of this compound on EGFR and its phosphorylation.
-
Expected Outcomes
Treatment with this compound is expected to result in a dose- and time-dependent decrease in the protein levels of both total EGFR and phosphorylated EGFR.[6] The reduction in phosphorylated EGFR demonstrates the PROTAC's ability to not only eliminate the EGFR protein scaffold but also to effectively shut down its signaling activity. This dual action highlights the therapeutic potential of PROTAC EGFR degraders in overcoming the limitations of traditional kinase inhibitors.
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC EGFR Degrader 10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and distribution of PROTAC EGFR degrader 10, also known as MS154. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of key biological pathways and experimental workflows to facilitate a deeper understanding of this targeted protein degrader.
Introduction to this compound (MS154)
This compound (MS154) is a heterobifunctional proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein frequently implicated in various cancers. MS154 is a first-in-class, gefitinib-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By hijacking the cell's ubiquitin-proteasome system, MS154 facilitates the ubiquitination and subsequent degradation of EGFR, offering a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (MS154).
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| HCC-827 | Exon 19 Deletion | 11 | 180 | [3] |
| H3255 | L858R | 25 | Not Reported | [1] |
| BaF3 | Wild Type & EGFR Mutants | <100 | <150 | [4][5] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Binding Affinities
| Protein | Binding Affinity (Kᵢ, nM) | Reference |
| CRBN-DDB1 | 37 | [4][5] |
| Protein | Binding Affinity (Kd, nM) | Reference |
| EGFR WT | 1.8 ± 0.4 | [1] |
| EGFR L858R Mutant | 3.8 ± 0.5 | [1] |
Kᵢ: Inhibitory constant. Kd: Dissociation constant.
Cellular Uptake and Distribution
While specific studies detailing the cellular uptake and subcellular distribution of this compound are limited, its design based on the small molecule inhibitor gefitinib provides some insights. A study on gefitinib's subcellular distribution in Caco-2 cells indicated that it is predominantly located in the cytosolic and membrane fractions.[6] However, the larger size and altered physicochemical properties of PROTACs mean their cellular entry and localization may differ significantly.
General mechanisms for small molecule uptake include passive diffusion across the cell membrane and carrier-mediated transport. The relatively high molecular weight of PROTACs can pose a challenge to passive diffusion.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and distribution. While not all of these have been specifically published for MS154, they represent the standard approaches in the field.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PROTAC at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to a loading control (e.g., β-actin).
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
PROTAC stock solution
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (MTT or CellTiter-Glo®) to each well.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the PROTAC concentration.
LC-MS/MS for Intracellular PROTAC Quantification
This method allows for the precise measurement of PROTAC concentration within cells.[7][8][9]
Materials:
-
Cell culture plates
-
PBS
-
Acetonitrile or other organic solvent for extraction
-
Internal standard (a stable isotope-labeled version of the PROTAC if available)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC. At the desired time point, wash the cells with ice-cold PBS to remove extracellular compound and harvest the cells.
-
Cell Lysis and Extraction: Lyse the cells and extract the PROTAC and internal standard using an organic solvent.
-
Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The PROTAC is separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
-
Data Analysis: Generate a standard curve using known concentrations of the PROTAC to calculate the intracellular concentration in the samples.
Subcellular Fractionation
This technique is used to determine the distribution of the PROTAC in different cellular compartments.[6][10]
Materials:
-
Subcellular fractionation kit (commercially available kits for cytoplasm, membrane, nucleus, and mitochondria)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Treat and harvest cells as described previously.
-
Homogenization: Homogenize the cells to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes).
-
Fraction Collection: Collect the supernatant (cytosol) and the pellets corresponding to different subcellular fractions.
-
PROTAC Quantification: Quantify the amount of PROTAC in each fraction using LC-MS/MS.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Simplified EGFR Signaling Pathway.
Caption: General Mechanism of Action for this compound.
Caption: Experimental Workflow for Cellular Uptake and Distribution Analysis.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Subcellular localization of several structurally different tyrosine kinase inhibitors | ADMET and DMPK [pub.iapchem.org]
- 7. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcellular Fractionation and Localization - da ta biotech [databiotech.co.il]
PROTAC EGFR degrader 10 role in ubiquitin-proteasome system
An In-depth Technical Guide: The Role of PROTAC EGFR Degrader 10 in the Ubiquitin-Proteasome System
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][4] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by the emergence of acquired resistance mutations.[5]
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy to overcome the limitations of traditional occupancy-driven inhibitors.[5] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2][6]
This technical guide provides a comprehensive overview of a specific degrader, this compound (also referred to as MS154 or Compound 10 in specific literature), focusing on its mechanism of action within the ubiquitin-proteasome pathway. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals. It is important to note that the designation "PROTAC 10" has been used for different molecules in various studies; this guide focuses on the well-characterized gefitinib-based, cereblon (CRBN)-recruiting degrader.[7][8]
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled degradation of most intracellular proteins, regulating cellular homeostasis.[9][10] The process involves two major successive steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[11][12]
The ubiquitination process is carried out by a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[10][13]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[13]
-
E3 (Ubiquitin Ligase): The key component for substrate recognition. It binds to both the E2-ubiquitin complex and the specific protein target, facilitating the transfer of ubiquitin to a lysine residue on the target protein.[9][13] The repeated action of this cascade results in a polyubiquitin chain, which acts as a degradation signal.[13]
The polyubiquitinated protein is then recognized by the 26S proteasome, a large multi-protein complex, which unfolds, deubiquitinates, and proteolytically cleaves the substrate into small peptides, recycling the ubiquitin molecules.[10][11][12]
The EGFR Signaling Pathway: A Key Regulator of Cell Fate
EGFR activation begins when a ligand, such as Epidermal Growth Factor (EGF), binds to its extracellular domain.[14] This triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its intracellular domain.[14][15] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2.[1][14][16]
Recruitment of these proteins initiates multiple downstream signaling cascades critical for cell function:[14]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily activated via the Grb2/SOS complex, this pathway leads to the activation of ERK, which translocates to the nucleus to regulate genes involved in cell proliferation and invasion.[14][15][16]
-
PI3K-AKT-mTOR Pathway: This cascade is crucial for promoting cell survival, growth, and motility by inhibiting apoptosis and stimulating protein synthesis.[3][15][16]
In many cancers, aberrant activation of these pathways due to EGFR mutations or overexpression leads to uncontrolled cell growth and resistance to apoptosis.[2][3]
This compound: Hijacking the UPS to Eliminate EGFR
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of EGFR.[7] It consists of three key components:
-
A warhead based on gefitinib, a first-generation TKI, which binds to the kinase domain of EGFR.[7]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][17]
-
A flexible linker that covalently connects the warhead and the E3 ligase ligand.[7]
The mechanism of action is event-driven and catalytic.[6] The PROTAC first forms a ternary complex by simultaneously binding to both EGFR and the CRBN E3 ligase, bringing them into close proximity.[18][19] This induced proximity enables the CRBN E3 ligase to polyubiquitinate EGFR.[6] The ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and is released to induce the degradation of another EGFR protein.[18][20] Studies have confirmed that the degradation is mediated by the ubiquitin-proteasome pathway, as pretreatment with MLN4924, an inhibitor of cullin-RING E3 ligases, blocks the degradation effect.[7]
Quantitative Data Presentation
The efficacy of this compound (MS154) has been characterized through various biochemical and cellular assays.[7]
Table 1: Degradation Potency (DC₅₀) The half-maximal degradation concentration (DC₅₀) represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | Treatment Time (h) | Citation |
| HCC-827 | Exon 19 Deletion | 11 | 16 | [7] |
| H3255 | L858R | 25 | 16 | [7] |
Table 2: Binding Affinities (Kd/Ki) Binding affinity indicates the strength of the interaction between the degrader and its targets.
| Target | Ligand | Binding Affinity | Citation |
| EGFR WT | This compound | Kd = 1.8 ± 4 nM | [7] |
| EGFR L858R Mutant | This compound | Kd = 3.8 ± 5 nM | [7] |
| CRBN-DDB1 | This compound | Ki = 37 nM | [17] |
Table 3: Anti-proliferative Activity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
| Cell Line Type | IC₅₀ | Citation |
| BaF3 wild type and EGFR mutants | <150 nM | [17][21] |
Note: Another VHL-recruiting PROTAC, also designated compound 10 in a separate study, showed a DC₅₀ of 34.8 nM in HCC827 cells.[8] A brigatinib-based PROTAC 10 showed a DC₅₀ of 8 nM against triple-mutant EGFR.[22] This guide focuses on the CRBN-recruiting degrader MS154.
Key Experimental Protocols
Protocol 1: Western Blot for Assessing EGFR Degradation
Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment.[2]
Methodology
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC-827) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified duration (e.g., 16 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[2][23] Scrape the cells and incubate the lysate on ice for 30 minutes. Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).[2]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[23]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[2] Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For a large protein like EGFR (~175 kDa), use a wet transfer system (e.g., 100V for 90 minutes at 4°C) with a transfer buffer containing a low concentration of methanol (10%) to ensure efficient transfer.[2][23][24]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).[2]
-
Secondary Antibody: After washing the membrane with TBST, incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.[23]
Protocol 2: Cell Viability (MTT) Assay for Determining Anti-proliferative Effects
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[25][27]
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the medium in the wells with medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.[25]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[27]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the degrader to generate a dose-response curve and calculate the IC₅₀ value using appropriate software.[27]
Conclusion
This compound exemplifies a powerful strategy for targeting oncogenic proteins by co-opting the cell's endogenous ubiquitin-proteasome system. By inducing the targeted degradation of EGFR, this molecule not only inhibits downstream signaling but physically eliminates the receptor from the cell.[7] This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential to overcome resistance, achieve a more durable response, and target proteins previously considered "undruggable."[5][6] The data and protocols presented in this guide highlight the efficacy of this compound and provide a framework for its further investigation and the development of next-generation protein degraders.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. ClinPGx [clinpgx.org]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound - Immunomart [immunomart.com]
- 22. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
A Technical Deep Dive: PROTAC EGFR Degrader 10 Versus Traditional EGFR Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth comparison of PROTAC EGFR degrader 10 (also known as MS154) and traditional EGFR inhibitors. We will explore their distinct mechanisms of action, present comparative quantitative data, detail key experimental protocols, and visualize the underlying biological and experimental workflows.
Introduction: Evolving Strategies to Target EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). Traditional therapeutic strategies have centered on inhibiting the kinase activity of EGFR. However, the emergence of drug resistance has necessitated the development of novel therapeutic modalities. This guide focuses on a paradigm shift from occupancy-driven inhibition to event-driven degradation, comparing traditional EGFR inhibitors with the emerging class of Proteolysis Targeting Chimeras (PROTACs), specifically focusing on this compound.
Mechanisms of Action: Inhibition vs. Degradation
Traditional EGFR inhibitors and PROTAC EGFR degraders employ fundamentally different mechanisms to counteract the oncogenic signaling driven by EGFR.
Traditional EGFR Inhibitors: Occupancy-Driven Inhibition
Traditional EGFR inhibitors, which include monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs), function by blocking the signaling cascade at the receptor level.
-
Monoclonal Antibodies (e.g., Cetuximab): These large molecules bind to the extracellular domain of EGFR, preventing its natural ligands from binding and activating the receptor.[1][2]
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Gefitinib, Erlotinib, Osimertinib): These small molecules penetrate the cell membrane and bind to the intracellular kinase domain of EGFR, competing with ATP. This prevents autophosphorylation and the subsequent activation of downstream pro-survival pathways.[1][2]
The efficacy of TKIs is dependent on maintaining a sufficient drug concentration to continuously occupy the EGFR active site.
This compound (MS154): Event-Driven Degradation
This compound (MS154) is a heterobifunctional molecule built on a gefitinib scaffold, which targets EGFR, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4][5][6] Instead of merely inhibiting EGFR, MS154 hijacks the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate the EGFR protein entirely.
The mechanism proceeds as follows:
-
Ternary Complex Formation: MS154 simultaneously binds to EGFR and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: This proximity induces the E3 ligase to tag EGFR with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After degradation of the target, MS154 is released and can initiate another cycle of degradation.[5]
This catalytic mode of action means that a single molecule of MS154 can lead to the destruction of multiple EGFR proteins.
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating Epidermal Growth Factor Receptor mutation: implications for clinical practice and open issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-11… [ouci.dntb.gov.ua]
An In-depth Technical Guide on PROTAC EGFR Degrader 10 for NSCLC with EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC, their long-term efficacy is often limited by the emergence of acquired resistance mutations.[3][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors.[3] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3] This guide focuses on PROTAC EGFR degrader 10, a von Hippel-Lindau (VHL) E3 ligase-based PROTAC, and its potential as a therapeutic agent for NSCLC harboring EGFR mutations.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the EGFR protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[5] Its mechanism of action is a cyclical, event-driven process:
-
Ternary Complex Formation: this compound first binds to both the EGFR protein and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the EGFR protein.
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
-
Recycling: After inducing degradation, this compound is released and can engage another EGFR protein, acting in a catalytic manner.
This degradation-based mechanism offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of the target protein and to be effective against inhibitor-resistant mutants.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and related compounds in NSCLC cell lines.
Table 1: In Vitro Degradation Activity of EGFR PROTACs
| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC50 (nM) |
| PROTAC 10 | VHL | HCC827 | Exon 19 Deletion | 34.8 |
| PROTAC 2 | CRBN | HCC827 | Exon 19 Deletion | 45.2 |
| P3 | VHL | HCC827 | Exon 19 Deletion | 0.51 |
| P3 | VHL | H1975 | L858R/T790M | 126.2 |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-proliferative Activity of EGFR PROTACs
| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | IC50 (nM) |
| PROTAC 10 | VHL | HCC827 | Exon 19 Deletion | 220 |
| PROTAC 2 | CRBN | HCC827 | Exon 19 Deletion | 180 |
| P3 | VHL | HCC827 | Exon 19 Deletion | 0.83 |
| P3 | VHL | H1975 | L858R/T790M | 203.01 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of VHL-based PROTACs involves the separate synthesis of the target protein ligand, the VHL ligand, and the linker, followed by their conjugation. The synthesis of a compound designated as "10" has been described in the literature, which involves a multi-step process to couple the EGFR-targeting moiety with the VHL ligand via a specific linker. For a comprehensive understanding of the synthetic strategy, researchers are directed to the supplementary information of the relevant publications.
Western Blot for EGFR Degradation
This protocol details the procedure for quantifying the degradation of EGFR in NSCLC cell lines following treatment with a PROTAC.
Materials:
-
NSCLC cell lines (e.g., HCC827)
-
This compound
-
Complete growth medium
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EGFR and anti-β-actin) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
NSCLC cell lines
-
This compound
-
Complete growth medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NSCLC cell line (e.g., HCC827)
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Treatment:
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.[1]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for EGFR levels).
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway in NSCLC.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating EGFR Degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC EGFR Degrader 10: A Technical Guide to Overcoming Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of acquired resistance, frequently driven by secondary mutations such as T790M and C797S, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the targeted degradation of the EGFR protein. This technical guide provides an in-depth overview of PROTAC EGFR degrader 10, a promising agent in this class. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways.
Introduction to Acquired TKI Resistance
First and second-generation EGFR TKIs have shown significant efficacy in NSCLC patients with EGFR mutations like exon 19 deletions and L858R substitutions.[1][2] Inevitably, most patients develop resistance, with the T790M "gatekeeper" mutation accounting for a substantial portion of these cases.[1] While third-generation TKIs like osimertinib were designed to target T790M-mutant EGFR, subsequent resistance often arises through the acquisition of the C797S mutation.[3][4] This highlights the need for therapeutic modalities that can effectively eliminate the EGFR protein, irrespective of its mutational status.
PROTAC Technology: A New Paradigm in Targeted Therapy
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, EGFR), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[6]
This compound: An Overview
This compound (also known as Compound B56) is a molecule designed to induce the degradation of the epidermal growth factor receptor.[7][8][9] It utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase to mediate its effects.[7][8][9] By hijacking the cell's own protein disposal machinery, this compound offers a potential solution to overcome TKI resistance.
Mechanism of Action
The mechanism of action for this compound follows the canonical PROTAC pathway:
-
Ternary Complex Formation : The degrader simultaneously binds to EGFR and the CRBN-DDB1 E3 ubiquitin ligase complex, forming a ternary structure.
-
Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the EGFR protein.
-
Proteasomal Degradation : The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
This process leads to the clearance of the EGFR protein from the cell, thereby abrogating its downstream signaling.
Quantitative Data
The preclinical efficacy of this compound and other notable EGFR PROTACs is summarized below. These tables provide a comparative overview of their degradation and anti-proliferative activities against various EGFR mutant cell lines.
Table 1: Degradation and Binding Affinity of this compound
| Parameter | Value | E3 Ligase Recruited | Reference(s) |
| DC50 (EGFR Degradation) | <100 nM | CRBN | [7][8][9] |
| Ki (Binding to CRBN-DDB1) | 37 nM | CRBN | [7][8][9] |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | EGFR Status | IC50 | Reference(s) |
| Ba/F3 | Wild-Type & Mutants | <150 nM | [7][8][9] |
Table 3: Comparative Degradation Efficiency (DC50) of Various EGFR PROTACs
| PROTAC | EGFR Mutant Target | DC50 (nM) | E3 Ligase | Reference(s) |
| MS39 | EGFRDel19 (HCC-827) | 5.0 | VHL | [10] |
| EGFRL858R (H3255) | 3.3 | VHL | [10] | |
| MS154 | EGFRDel19 (HCC-827) | 11 | CRBN | [10] |
| EGFRL858R (H3255) | 25 | CRBN | [10] | |
| SIAIS125 | EGFRL858R+T790M (H1975) | 30-50 | CRBN | [11] |
| EGFREx19del (PC9) | 30-50 | CRBN | [11] | |
| Compound 10 | EGFRDel19 (HCC827) | 34.8 | VHL | [12] |
| HJM-561 | EGFRDel19/T790M/C797S | 9.2 | Not Specified | [13] |
| EGFRL858R/T790M/C797S | 5.8 | Not Specified | [13] |
Table 4: Comparative Anti-Proliferative Activity (IC50) of Various EGFR PROTACs
| PROTAC | Cell Line (EGFR Status) | IC50 (nM) | Reference(s) |
| CP17 | H1975 (L858R/T790M) | 32 | Not Specified |
| HCC827 (Del19) | 1.60 | Not Specified | |
| SIAIS125 | PC9 (Del19) | 2.6 | CRBN |
| Compound 10 | HCC827 (Del19) | 220 | VHL |
| Brigatinib-based PROTAC 10 | Ba/F3 (Del19/T790M/C797S) | 20 | Not Specified |
Experimental Protocols
Western Blotting for EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR in TKI-resistant NSCLC cell lines following treatment with a PROTAC.
Materials:
-
TKI-resistant NSCLC cell lines (e.g., H1975 for T790M, or engineered cells for C797S)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate TKI-resistant NSCLC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the anti-proliferative effect of this compound on TKI-resistant cells.
Materials:
-
TKI-resistant NSCLC cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or DMSO for 72-96 hours.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and incubate until formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve.
-
EGFR Signaling Pathway
The degradation of EGFR by PROTACs leads to the downregulation of key downstream signaling pathways that drive tumor growth and survival.
Conclusion and Future Directions
This compound and similar molecules represent a promising therapeutic avenue for overcoming acquired resistance to EGFR TKIs in NSCLC. By inducing the degradation of the EGFR protein, these agents can effectively shut down oncogenic signaling in tumors that have developed resistance mutations. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of drugs. Key areas for future research include optimizing oral bioavailability, evaluating long-term efficacy and safety, and identifying predictive biomarkers for patient selection.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HJM-561, a Potent, Selective, and Orally Bioavailable EGFR PROTAC that Overcomes Osimertinib-Resistant EGFR Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Determination of DC50 for PROTAC EGFR Degrader 10 in HCC827 Cells
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC EGFR degrader 10 is a heterobifunctional molecule designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated and overexpressed in non-small cell lung cancer (NSCLC). The HCC827 cell line, which harbors an activating deletion in exon 19 of the EGFR gene, is a well-established model for studying EGFR-targeted therapies. This application note provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of this compound in HCC827 cells.
Principle
The DC50 value represents the concentration of a PROTAC that induces 50% degradation of the target protein. This is a key parameter for assessing the potency of a degrader. The determination of the DC50 involves treating cells with a range of PROTAC concentrations, followed by lysis and quantification of the remaining target protein, typically by Western blotting.
Data Presentation
The following table summarizes the reported activity of this compound (also referred to as Compound 10) in HCC827 cells.
| Compound | Target | E3 Ligase Ligand | DC50 (nM) in HCC827 | IC50 (nM) in HCC827 | Reference |
| This compound | EGFR (del19) | VHL | 34.8 | 220 | [1] |
Signaling Pathway and PROTAC Mechanism of Action
EGFR is a critical signaling node that, upon activation, triggers downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. In HCC827 cells, a deletion in exon 19 of EGFR leads to its constitutive activation. This compound functions by forming a ternary complex between the EGFR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome, thereby inhibiting downstream signaling.
Caption: EGFR signaling pathway in HCC827 cells and the mechanism of PROTAC-mediated degradation.
Experimental Protocols
Cell Culture
-
Cell Line: HCC827 (ATCC® CRL-2868™).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain exponential growth. Use 0.25% Trypsin-EDTA for cell detachment.
DC50 Determination Workflow
Caption: Experimental workflow for DC50 determination.
Detailed Protocol for DC50 Determination
-
Cell Seeding:
-
Seed HCC827 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis (e.g., 5 x 10^5 cells/well).
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the PROTAC stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody for Target: Rabbit anti-EGFR (1:1000 dilution).
-
Primary Antibody for Loading Control: Mouse anti-β-actin (1:5000 dilution).
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of EGFR remaining for each PROTAC concentration relative to the vehicle control (0 nM).
-
Plot the percentage of remaining EGFR against the logarithm of the PROTAC concentration.
-
Determine the DC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using graphing software such as GraphPad Prism.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed HCC827 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with serial dilutions of this compound as described for the DC50 determination.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and determine the IC50 value using non-linear regression.
-
Conclusion
This application note provides a comprehensive guide for the determination of the DC50 of this compound in HCC827 cells. The detailed protocols for cell culture, Western blotting, and cell viability assays, along with the provided data and pathway diagrams, will aid researchers in accurately assessing the potency and efficacy of this and other EGFR-targeting PROTACs.
References
Application Notes and Protocols: PROTAC EGFR Degrader 10 in H3255 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC), with mutations in EGFR driving oncogenesis. The H3255 lung cancer cell line harbors the L858R activating mutation in EGFR, making it a relevant model for studying EGFR-targeted therapies.[2][3] This document provides detailed information and protocols for the characterization of PROTAC EGFR degrader 10 (also known as MS154), a cereblon (CRBN) E3 ligase-recruiting PROTAC, in H3255 cells.[4]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to EGFR and another ligand that recruits the CRBN E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between EGFR and CRBN.[4] Within this complex, the E3 ligase ubiquitinates EGFR, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.[4]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth. In cancer cells with activating EGFR mutations like H3255, these pathways are constitutively active. By degrading the EGFR protein, this compound effectively shuts down these oncogenic signals.[5]
Quantitative Data Summary
This compound (MS154) has been shown to effectively induce the degradation of mutant EGFR in H3255 cells. While it also inhibits cell growth, it is reported to be less potent than other EGFR degraders like compound 6 (a VHL-recruiting degrader).[4]
| Cell Line | Compound | Assay Type | Value | Reference |
| H3255 | This compound (MS154) | EGFR Degradation (DC₅₀) | 25 nM | [2] |
| H3255 | This compound (MS154) | Cell Proliferation (IC₅₀) | Not as potent as compound 6 and PROTAC3 | [2][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC₅₀ Determination
This protocol describes the use of a colorimetric assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of H3255 cells.
Materials:
-
H3255 lung cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count H3255 cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Incubation: Incubate the cells with the PROTAC for 72 hours.
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.
-
-
Measurement:
-
For MTT Assay: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
For MTS Assay: The formazan product is soluble in the culture medium.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the PROTAC and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for EGFR Degradation (DC₅₀ Determination)
This protocol details the Western blot procedure to quantify the degradation of EGFR in H3255 cells following treatment with this compound and to determine the half-maximal degradation concentration (DC₅₀).
Materials:
-
H3255 lung cancer cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-GAPDH (or β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed H3255 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 16 hours).[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-EGFR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and apply ECL substrate.[1] Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control (GAPDH). Calculate the percentage of remaining EGFR relative to the vehicle-treated control for each concentration and determine the DC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - EGFR degrader - LARVOL VERI [veri.larvol.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assessment of PROTAC EGFR Degrader 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that governs cellular processes such as proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a significant driver in the progression of various cancers.[4] Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] A PROTAC molecule is a heterobifunctional compound composed of a ligand that binds to the target protein (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] This application note provides a detailed protocol for assessing the cell viability of cancer cell lines treated with a hypothetical PROTAC EGFR degrader, designated as "PROTAC EGFR degrader 10". The methodologies described herein are based on established assays for evaluating the efficacy of similar targeted protein degraders.
Principle of the Assay
The effect of this compound on cell viability is determined by measuring the metabolic activity of treated cells, which is directly proportional to the number of viable cells. This protocol will focus on the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a robust method that quantifies ATP, an indicator of metabolically active cells.[7] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[7] The intensity of the luminescence is proportional to the amount of ATP present, and therefore, to the number of viable cells in culture.[7]
EGFR Signaling Pathway and PROTAC Mechanism
Below are diagrams illustrating the EGFR signaling pathway and the general mechanism of action for a PROTAC EGFR degrader.
Caption: Simplified EGFR Signaling Pathway.
Caption: PROTAC Mechanism for EGFR Degradation.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other plate formats.
Materials:
-
Cancer cell lines expressing EGFR (e.g., HCC827, H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Caption: Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete growth medium under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight to allow the cells to attach.
-
-
PROTAC Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the PROTAC.
-
Carefully remove the medium from the wells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][9]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data obtained from the cell viability assay can be summarized in the following tables. The values presented are hypothetical and serve as an example for this compound.
Table 1: Cell Viability Data for this compound in HCC827 Cells
| Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| Vehicle (0) | 850,000 | 42,500 | 100.0% |
| 0.1 | 835,000 | 41,750 | 98.2% |
| 1 | 790,000 | 39,500 | 92.9% |
| 10 | 650,000 | 32,500 | 76.5% |
| 100 | 430,000 | 21,500 | 50.6% |
| 1000 | 150,000 | 7,500 | 17.6% |
| 10000 | 50,000 | 2,500 | 5.9% |
Table 2: Summary of IC₅₀ Values for this compound in Various Cell Lines
| Cell Line | EGFR Status | IC₅₀ (nM) |
| HCC827 | Exon 19 Deletion | 95 |
| H1975 | L858R/T790M | 250 |
| A549 | Wild-Type | >10,000 |
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro efficacy of this compound by measuring its impact on cancer cell viability. The CellTiter-Glo® assay offers a sensitive and high-throughput method for determining the IC₅₀ values of the degrader. The provided diagrams and workflow are intended to guide researchers in understanding the mechanism of action and in performing the experimental procedures. Accurate and reproducible data from such assays are crucial for the preclinical evaluation of novel targeted protein degraders in cancer drug discovery.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Lentiviral Transduction of EGFR Mutant Cell Lines and Evaluation of PROTAC EGFR Degrader 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key drivers in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1] These mutations lead to the constitutive activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting uncontrolled cell growth.[2]
Targeted therapies, including tyrosine kinase inhibitors (TKIs), have been developed to inhibit the activity of mutant EGFR. However, the emergence of drug resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[3] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome drug resistance by inducing the degradation of the target protein rather than just inhibiting its activity.[3]
PROTAC EGFR degrader 10 is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This molecule has shown high selectivity for degrading EGFR mutants over wild-type EGFR.[4]
This document provides detailed application notes and protocols for the generation of stable EGFR mutant cell lines using lentiviral transduction and the subsequent evaluation of the efficacy of this compound in these engineered cell lines.
Data Presentation
Table 1: Efficacy of this compound in EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation | This compound DC50 (nM) | This compound IC50 (nM) | Reference |
| HCC-827 | Exon 19 Deletion | 11 | <150 | [4] |
| H3255 | L858R | 25 | <150 | [4] |
| Ba/F3 | Wild-Type & Various Mutants | Not Specified | <150 | [5] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanisms
Experimental Workflow
Experimental Protocols
Part 1: Generation of Stable EGFR Mutant Cell Lines via Lentiviral Transduction
This protocol describes the creation of a stable cell line expressing a specific EGFR mutant.
1.1. Lentiviral Production
-
Cell Line: HEK293T cells are commonly used for lentiviral packaging.
-
Plasmids: Co-transfect HEK293T cells with the following plasmids using a suitable transfection reagent:
-
Lentiviral transfer plasmid containing the EGFR mutant gene of interest and a selection marker (e.g., puromycin resistance).
-
Packaging plasmid (e.g., psPAX2).
-
Envelope plasmid (e.g., pMD2.G).
-
-
Procedure:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the plasmid DNA mixture according to the transfection reagent manufacturer's protocol.
-
Add the transfection complex to the cells and incubate at 37°C with 5% CO2.
-
After 12-16 hours, replace the medium with fresh growth medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Store aliquots at -80°C.
-
1.2. Determination of Optimal Antibiotic Concentration
Before transduction, it is crucial to determine the minimum antibiotic concentration required to kill the non-transduced host cell line.[6]
-
Plate the host cell line in a multi-well plate at a low density.
-
The next day, add a range of concentrations of the selection antibiotic (e.g., 1-10 µg/mL for puromycin).[6]
-
Incubate for 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2 days.[7]
-
The lowest concentration that causes complete cell death is the optimal concentration for selection.[7]
1.3. Lentiviral Transduction and Selection [7][8]
-
Day 1: Seed the target host cell line in a 6-well plate to be 50-70% confluent on the day of transduction.[7]
-
Day 2:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium containing the appropriate amount of lentivirus and a transduction enhancer like Polybrene (final concentration of 8 µg/mL).[9] Note: Some cell lines may be sensitive to Polybrene.[9]
-
Remove the culture medium from the cells and add the transduction medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 3:
-
Remove the virus-containing medium and replace it with fresh growth medium.
-
Incubate for an additional 24 hours to allow for the expression of the resistance gene.[7]
-
-
Day 4 onwards:
-
Begin antibiotic selection by replacing the medium with fresh growth medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintain the cells under selection, changing the medium every 2-3 days, until all non-transduced cells have died (typically 7-14 days).
-
Expand the resulting pool of stably transduced cells.
-
Part 2: Evaluation of this compound
This protocol details the assessment of EGFR degradation and cell viability following treatment with this compound.
2.1. Western Blot for EGFR Degradation [1][3]
-
Cell Seeding: Seed the stable EGFR mutant cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
PROTAC Treatment:
-
Allow cells to adhere overnight.
-
Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubate for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle-treated control.
-
Plot the percentage of remaining EGFR against the log of the PROTAC concentration to determine the DC50 value.[1]
-
2.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo) [4]
-
Cell Seeding: Seed the stable EGFR mutant cell line in a 96-well plate at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
-
Viability Measurement:
-
Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive workflow for the generation of EGFR mutant cell lines and the subsequent evaluation of PROTAC-mediated protein degradation and its effect on cell viability. The use of lentiviral transduction allows for the creation of stable and reproducible cellular models that are essential for preclinical drug discovery and the investigation of novel therapeutic modalities like PROTACs. The ability of this compound to selectively induce the degradation of mutant EGFR highlights the potential of this approach to overcome the challenges of drug resistance in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. origene.com [origene.com]
Application Notes and Protocols for Co-immunoprecipitation Assay of PROTAC EGFR Degrader 10 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC EGFR Degrader 10 is a heterobifunctional molecule designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. This PROTAC consists of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The formation of a stable ternary complex between EGFR, this compound, and CRBN is the critical initiating step for the ubiquitination and subsequent proteasomal degradation of EGFR.
Co-immunoprecipitation (Co-IP) is a fundamental technique to verify the formation of this crucial ternary complex. This document provides detailed protocols for performing a Co-IP assay to demonstrate the interaction between EGFR and CRBN in the presence of this compound, along with data presentation guidelines and visualizations of the key biological and experimental processes.
Signaling Pathways and Mechanism of Action
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
This compound Mechanism of Action
This compound acts as a molecular bridge, bringing EGFR into close proximity with the CRBN E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to EGFR, marking it for degradation by the 26S proteasome.[4] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.
Quantitative Data Summary
This compound has been characterized by its potent and selective degradation of mutant EGFR. The following tables summarize its key quantitative parameters and provide a template for presenting Co-IP results.
Table 1: Biochemical and Cellular Activity of this compound (MS154)
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (EGFR Degradation) | HCC-827 (EGFR del19) | 11 nM | [1] |
| H3255 (EGFR L858R) | 25 nM | [1] | |
| Kᵢ (CRBN-DDB1 Binding) | N/A | 37 nM | [5] |
| IC₅₀ (Cell Proliferation) | BaF3 (EGFR mutants) | < 150 nM | [5] |
| KᏧ (Binding Affinity) | EGFR WT | 1.8 nM | |
| EGFR L858R mutant | 3.8 nM |
Table 2: Representative Co-immunoprecipitation Results
This table illustrates the expected qualitative outcome of the Co-IP experiment. Quantitative analysis would require densitometry of the Western blot bands.
| IP Antibody | Treatment (100 nM, 4h) | Co-precipitated Protein (Detected by Western Blot) | Relative Amount |
| Anti-CRBN | DMSO (Vehicle) | EGFR | - |
| This compound | EGFR | +++ | |
| IgG Control | This compound | EGFR | - |
| Input | This compound | EGFR, CRBN | +++ |
Relative amount key: +++ (strong signal), - (no signal detected)
Experimental Protocols
Co-immunoprecipitation Experimental Workflow
The Co-IP procedure involves lysing cells treated with the PROTAC, immunoprecipitating the E3 ligase (CRBN), and then probing for the co-precipitation of the target protein (EGFR) via Western blot.
Detailed Protocol: Co-immunoprecipitation of the EGFR-PROTAC-CRBN Complex
This protocol is adapted for demonstrating the PROTAC-induced ternary complex in a cell line expressing a mutant form of EGFR, such as HCC-827 (EGFR del19).
Materials and Reagents:
-
Cell Line: HCC-827 or other suitable cell line with endogenous mutant EGFR expression.
-
PROTAC: this compound (MS154).
-
Proteasome Inhibitor: MG132 (optional, to stabilize the complex).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40. Freshly add protease and phosphatase inhibitor cocktails before use.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
-
Antibodies:
-
IP Antibody: Rabbit anti-CRBN antibody (validated for IP).
-
Control IP Antibody: Normal Rabbit IgG.
-
Detection Antibodies: Mouse anti-EGFR antibody, Rabbit anti-CRBN antibody (for input control).
-
-
Beads: Protein A/G magnetic beads.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% non-fat milk or BSA in TBST), HRP-conjugated secondary antibodies, and ECL substrate.
Procedure:
-
Cell Culture and Treatment: a. Culture HCC-827 cells to 70-80% confluency. b. Optional: Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation, which can enhance the detection of the ternary complex. c. Treat cells with 100 nM this compound or DMSO (vehicle control) for 4 hours.
-
Cell Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification and Input Sample: a. Determine the protein concentration of the lysate using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Set aside 50 µg of lysate from each sample to serve as the "Input" control. Add an equal volume of 2x Laemmli buffer and boil for 5 minutes.
-
Immunoprecipitation: a. To 1 mg of total protein lysate, add 2-5 µg of rabbit anti-CRBN antibody. b. In a separate tube for the negative control, add an equivalent amount of normal rabbit IgG to 1 mg of lysate from the PROTAC-treated sample. c. Incubate on a rotator at 4°C for 4 hours to overnight.
-
Immune Complex Capture: a. Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each sample. b. Incubate on a rotator at 4°C for 2 hours.
-
Washing: a. Pellet the beads using a magnetic stand and carefully discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step two more times for a total of three washes. After the final wash, remove all residual buffer.
-
Elution: a. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 10 minutes to elute the proteins. c. Use a magnetic stand to pellet the beads and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Load the eluted samples and the input controls onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., mouse anti-EGFR) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate. A strong band for EGFR in the anti-CRBN IP lane from the PROTAC-treated sample, but not in the vehicle or IgG control lanes, confirms the formation of the ternary complex.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of PROTAC EGFR Degrader 10 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 10 (also known as MS154) in a murine model. This document is intended to guide researchers through the experimental process, from study design to data interpretation.
Introduction
PROTAC EGFR degrader 10 is a first-in-class, cereblon (CRBN)-recruiting degrader of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated the ability to potently and selectively induce the degradation of mutant EGFR, offering a promising therapeutic strategy for non-small-cell lung cancers (NSCLC).[1][2] Understanding the pharmacokinetic profile of this molecule is crucial for its preclinical development and for optimizing its therapeutic potential. These notes provide the available pharmacokinetic data and a generalized protocol for its assessment in mice.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for this compound following a single intraperitoneal (IP) injection in male Swiss Albino mice.[1]
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (nM) | Tmax (h) |
| This compound (MS154) | Intraperitoneal (IP) | 50 | ~500 | 8 |
Data represents mean concentrations from biological triplicates.[1] It was noted that the plasma concentrations of compound 10 were approximately 10- to 100-fold lower than a comparator VHL-recruiting EGFR degrader (compound 6) under similar conditions.[1]
Diagrams
Signaling Pathway and Mechanism of Action
// Signaling Pathway Connections EGFR -> RAS -> RAF -> MEK -> ERK; EGFR -> PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation;
// PROTAC Action Connections PROTAC -> Ternary [arrowhead=none]; EGFR -> Ternary [arrowhead=none]; CRBN -> Ternary [arrowhead=none]; Ternary -> Ub_EGFR [label="Ubiquitination"]; Ub -> Ternary; Ub_EGFR -> Proteasome; Proteasome -> Peptides [label="Degradation"];
} .dot Simplified EGFR signaling and PROTAC mechanism.
Experimental Workflow for Pharmacokinetic Analysis
Experimental Protocols
This section provides a detailed, generalized methodology for the pharmacokinetic analysis of this compound in a mouse model.
I. Materials and Reagents
-
Test Article: this compound (MS154)
-
Vehicle Solution: A suitable vehicle for parenteral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline). The exact composition should be optimized for solubility and tolerability.
-
Animals: Male Swiss Albino mice (6-8 weeks old, 20-25g).
-
Anticoagulant: EDTA or Heparin.
-
Reagents for Bioanalysis: Acetonitrile, Formic Acid, Water (LC-MS grade), and an internal standard.
II. Animal Husbandry
-
Acclimatization: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Allow for an acclimatization period of at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=3 per time point for satellite groups, or n=3-5 for serial sampling).
III. Dosing and Sample Collection
-
Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing solution should be prepared fresh daily to ensure stability.
-
Administration: Administer a single 50 mg/kg dose of the dosing solution via intraperitoneal (IP) injection.
-
Blood Sample Collection:
-
For serial sampling from the same animal, collect approximately 20-30 µL of blood from the saphenous or submandibular vein at predetermined time points (e.g., 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
For terminal sampling (satellite groups), collect a larger volume of blood via cardiac puncture at each specified time point.
-
-
Sample Handling: Collect blood into tubes containing an appropriate anticoagulant. Keep samples on ice.
IV. Plasma Preparation
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until bioanalysis.
V. Bioanalytical Method (LC-MS/MS)
-
Method Development: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
VI. Data Analysis
-
Concentration-Time Profile: Plot the mean plasma concentrations of this compound against time.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). This includes:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
Conclusion
The provided data and protocols offer a framework for the pharmacokinetic evaluation of this compound in mice. While initial studies confirm its bioavailability, a more detailed characterization of its pharmacokinetic profile is essential for guiding further preclinical development, including efficacy and toxicology studies. The methodologies outlined here provide a robust starting point for researchers aiming to investigate this promising therapeutic agent.
References
Application Notes and Protocols: Synthesis and Purification of PROTAC EGFR Degrader 10 (MS154)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. PROTAC EGFR degrader 10, also known as MS154, is a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound.
This compound is a heterobifunctional molecule composed of a ligand for the EGFR protein (derived from gefitinib), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By bringing EGFR and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2]
Signaling Pathways and Mechanism of Action
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.
PROTAC Mechanism of Action
This compound acts as a molecular bridge, simultaneously binding to the mutant EGFR protein and the CRBN E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of EGFR. The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome, effectively removing the oncogenic driver from the cancer cells.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration) | HCC-827 (EGFR del19) | 11 nM | [1] |
| H3255 (EGFR L858R) | 25 nM | [1] | |
| IC50 (Inhibitory Concentration) | BaF3 (wild type) | <150 nM | [3] |
| BaF3 (EGFR mutants) | <150 nM | [3] | |
| Ki (Binding Affinity to CRBN-DDB1) | - | 37 nM | [3] |
Experimental Protocols
Synthesis of this compound (MS154)
The synthesis of this compound is a multi-step process involving the preparation of the gefitinib-linker moiety and the pomalidomide-linker moiety, followed by their coupling. Below is a representative protocol based on published synthesis schemes for analogous compounds.
Materials:
-
Gefitinib precursor
-
Pomalidomide
-
Linker precursors (e.g., Boc-protected amino-PEG-acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA)
Workflow:
Detailed Protocol (Representative):
-
Synthesis of Gefitinib-Linker Intermediate:
-
To a solution of a suitable gefitinib precursor with a reactive amine in DMF, add a Boc-protected linker with a terminal carboxylic acid, HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Remove the Boc protecting group using TFA in DCM.
-
-
Synthesis of Pomalidomide-Linker Intermediate:
-
To a solution of pomalidomide in DMF, add a linker with a suitable leaving group (e.g., a bromoalkyl group) and a base (e.g., K₂CO₃).
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in step 1.
-
-
Coupling and Final Product Formation:
-
To a solution of the deprotected gefitinib-linker intermediate in DMF, add the pomalidomide-linker intermediate, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purification Protocol
The final product is purified by reverse-phase preparative HPLC.
-
Column: C18 reverse-phase silica column (e.g., Phenomenex Luna 750 × 30 mm, 5 μm).[1]
-
Mobile Phase: A gradient of methanol or acetonitrile in water containing 0.1% TFA. A typical gradient might be 10% to 100% organic phase over 20-30 minutes.[1]
-
Flow Rate: 40 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Purity Assessment: Final compound purity should be >95% as determined by analytical HPLC.[1]
Characterization
The structure and purity of the final compound should be confirmed by:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Cellular Assays
Western Blot for EGFR Degradation
-
Cell Culture: Culture NSCLC cell lines (e.g., HCC-827 or H3255) to 80% confluency.
-
Serum Starvation: Switch to a serum-free medium for 4-8 hours before treatment.
-
Treatment: Treat cells with varying concentrations of this compound for 16 hours.
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.
-
Detection and Quantification: Visualize bands using a chemiluminescence detection system and quantify band intensities to determine the extent of EGFR degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate for 72 hours.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Conclusion
This compound (MS154) is a valuable tool for studying the targeted degradation of mutant EGFR. The protocols provided herein offer a framework for its synthesis, purification, and cellular evaluation. Researchers should adapt and optimize these protocols based on their specific experimental needs and available resources.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC EGFR Degrader 10
Welcome to the technical support center for PROTAC EGFR Degrader 10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule and troubleshooting common experimental challenges, with a particular focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development.[1][2][3] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[4] The PROTAC simultaneously binds to EGFR and an E3 ubiquitin ligase, forming a ternary complex.[][6] This proximity facilitates the tagging of EGFR with ubiquitin, marking it for destruction by the proteasome.[][7]
Q2: What is the "hook effect" and why is it observed with PROTACs?
A2: The hook effect is a phenomenon where the efficacy of a PROTAC, in terms of protein degradation, decreases at high concentrations, leading to a bell-shaped dose-response curve.[6][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either EGFR or the E3 ligase alone, rather than the productive ternary complex required for degradation.[6][9] These binary complexes compete with and inhibit the formation of the functional ternary complex.[6]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental data.[6] It can lead to an underestimation of the PROTAC's potency and an incorrect determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[6] This can result in selecting suboptimal concentrations for your experiments or even prematurely dismissing a promising compound.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are crucial.[10]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can stabilize the ternary complex and mitigate the hook effect.[8][10]
-
Linker Length and Composition: The linker connecting the two binding moieties plays a critical role in enabling optimal ternary complex formation.[10]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic presentation of the hook effect.[6]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range to fully define the bell-shaped curve. This will help you pinpoint the optimal concentration for maximal degradation (Dmax).[6]
-
Biophysical Validation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and cooperativity of your PROTAC for both EGFR and the E3 ligase.[11] This can provide a quantitative explanation for the observed hook effect.
-
Ternary Complex Assay: Directly measure the formation of the EGFR-PROTAC-E3 ligase ternary complex using techniques like AlphaLISA, FRET, or NanoBRET assays.[10][12][13] A decrease in the ternary complex formation at high PROTAC concentrations will correlate with the observed hook effect in your degradation assay.
-
Problem 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: This could be due to several reasons, including testing at concentrations that fall within the hook effect region, poor cell permeability, or issues with the experimental setup.[6][10]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand your dose-response experiment to include both significantly higher and lower concentrations (e.g., from picomolar to high micromolar). It's possible the optimal degradation concentration is outside your initial test window.[6][10]
-
Assess Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to form a ternary complex using the biophysical and cellular assays mentioned in Problem 1.[10]
-
Evaluate Cell Permeability: If you see evidence of ternary complex formation in biochemical assays but no degradation in cells, consider assessing the cell permeability of your PROTAC.
-
Time-Course Experiment: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a concentration you expect to be optimal and one that is in the hook effect range to understand the degradation kinetics.[10]
-
Problem 3: How can I rationally mitigate the hook effect?
-
Likely Cause: The intrinsic properties of the PROTAC, such as linker length and warhead affinities, are leading to the formation of unproductive binary complexes at high concentrations.
-
Mitigation Strategies:
-
Linker Optimization: Systematically vary the length and composition of the linker. This can alter the geometry of the ternary complex and potentially introduce favorable protein-protein interactions that enhance cooperativity.[10]
-
Enhance Cooperativity: The rational design of the PROTAC to promote positive cooperativity can stabilize the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[10]
-
Consider Advanced PROTAC Designs: In some cases, trivalent PROTACs or Nano-PROTACs, which encapsulate the PROTAC in nanoparticles to control its release and local concentration, have been shown to reduce the hook effect.[10][14][15]
-
Data Presentation
Table 1: Representative Dose-Response Data for PROTAC EGFR Degrader "X" Exhibiting a Hook Effect
| PROTAC "X" Concentration (nM) | % EGFR Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 90 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC "X" | ~3 | 90 | Pronounced hook effect observed above 10 nM. |
| PROTAC "Y" (Optimized) | 5 | 95 | Minimal hook effect up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated EGFR Degradation
-
Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.[10]
-
Normalize the EGFR signal to the loading control and then to the vehicle control to determine the percentage of degradation.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of tagged EGFR (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[10]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged EGFR, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.[10]
-
-
Bead Addition and Signal Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the target protein (EGFR).
-
Add varying concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
-
Detection of Ubiquitinated EGFR:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an anti-EGFR antibody. An increase in high molecular weight bands or a "smear" above the unmodified EGFR band indicates polyubiquitination. Alternatively, specialized ELISA-based kits can be used for higher throughput analysis.[7]
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 三重複合体の形成 [promega.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC EGFR degrader 10 concentration and incubation time
Technical Support Center: Optimizing PROTAC EGFR Degrader 10
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) protein. It works by simultaneously binding to EGFR and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR, tagging it for degradation by the cell's proteasome.[1][2][3] The PROTAC molecule can then act catalytically to degrade multiple EGFR proteins.[4]
Q2: What are the critical parameters to optimize for EGFR degradation?
A2: The two most important parameters to determine for optimal performance are the concentration (DC50) and the incubation time.
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[5]
-
Dmax : The maximum percentage of target protein degradation that can be achieved.[5] The goal is to use a concentration that achieves maximal degradation (Dmax) with minimal off-target effects or cytotoxicity. A time-course experiment is also crucial to identify the incubation period needed to reach Dmax.[6][7]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[8] This occurs because the excess PROTAC molecules form non-productive binary complexes (either with EGFR or the E3 ligase alone) instead of the productive ternary complex (EGFR-PROTAC-E3 ligase) required for degradation.[5][8] To avoid this, it is essential to perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window.[6][8]
Q4: Which negative controls are essential for my experiments?
A4: To validate that the observed degradation is specific and mechanism-dependent, the following controls are highly recommended:
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor like MG132 should "rescue" or prevent EGFR degradation, confirming the involvement of the proteasome.[7]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor like MLN4924 can confirm the role of Cullin-RING E3 ligases.[7]
-
Inactive Epimer/Diastereomer: If available, a stereoisomer of the PROTAC that cannot properly form the ternary complex serves as an excellent negative control.[7]
-
Target Ligand Only: The EGFR-binding warhead alone can be used to distinguish between protein degradation and simple inhibition of EGFR signaling.[7]
-
E3 Ligase Ligand Only: The E3 ligase-binding ligand alone helps control for any effects that are independent of EGFR degradation.[7]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound.
Problem 1: No or Low EGFR Degradation Observed
If you are not observing the expected degradation of EGFR, consult the following decision tree and table for possible causes and solutions.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
PROTAC EGFR degrader 10 solubility and stability in DMSO
Disclaimer: Information on a specific molecule designated "PROTAC EGFR Degrader 10" is not publicly available. This guide provides representative data and protocols for a hypothetical PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR). The information is intended for research professionals and is based on the known characteristics of similar PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle, as absorbed water can significantly reduce the solubility of the compound.[1] For initial solubilization, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental media.[2]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with PROTACs due to their high molecular weight and hydrophobicity, which often place them "beyond Rule of Five" (bRo5) territory.[1][3] To minimize precipitation, add the DMSO stock solution to pre-warmed (37°C) aqueous media and mix thoroughly and immediately by vortexing or sonicating.[2][4] It is also crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: How should I store the solid compound and its DMSO stock solution?
A3: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Q4: Is this compound stable in DMSO at room temperature?
A4: While short-term handling at room temperature is generally acceptable, prolonged storage of PROTACs in DMSO at room temperature is not recommended due to the potential for degradation.[6] Some PROTACs, particularly those containing certain E3 ligase ligands like thalidomide derivatives, can be susceptible to hydrolysis in the presence of trace amounts of water in DMSO.[7] For optimal results, prepare fresh dilutions from frozen aliquots for each experiment.
Q5: What is the "hook effect" and how does it relate to this degrader?
A5: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[8] This occurs because the PROTAC molecules saturate both the target protein (EGFR) and the E3 ligase separately, preventing the formation of the productive ternary complex (EGFR-PROTAC-E3 ligase) that is necessary for degradation.[8] It is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to determine if a hook effect is present.[8]
Data Summary Tables
Table 1: Hypothetical Solubility of this compound in DMSO
| Parameter | Value | Conditions | Notes |
| Maximum Solubility | ≥ 50 mM | Anhydrous DMSO, 25°C | Sonication may be required for complete dissolution at high concentrations.[4] Use of fresh, high-purity DMSO is critical.[1] |
| Working Stock Concentration | 10 mM | Anhydrous DMSO, 25°C | A standard concentration for convenient serial dilution into experimental media. |
Table 2: Hypothetical Stability of this compound in DMSO
| Storage Condition | Time Period | Remaining Compound (%) | Notes |
| -80°C | 12 months | >98% | Recommended for long-term storage. Avoid freeze-thaw cycles by aliquoting.[1] |
| -20°C | 1 month | >95% | Suitable for short-term storage.[2] |
| 4°C | 24 hours | ~90% | Not recommended for storage beyond 24 hours. |
| Room Temperature (25°C) | 8 hours | <85% | Significant degradation may occur. Prepare fresh dilutions for experiments.[6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Poor aqueous solubility of the PROTAC.[1] Final DMSO concentration is too low to maintain solubility. | Prepare a high-concentration DMSO stock. Dilute stock into pre-warmed (37°C) media with rapid, thorough mixing.[2] Ensure final DMSO is <0.5%. Consider using a solubilizing agent like PEG300 or Tween-80 for in vivo formulations.[1] |
| Inconsistent Degradation Results | Compound instability in media.[8] Cell health variability (passage number, confluency).[8] Precipitation at the working concentration.[1] | Assess compound stability in media over the experimental time course. Standardize cell culture conditions rigorously.[8] Visually inspect for precipitation after dilution and consider lowering the final concentration. |
| No EGFR Degradation Observed | Lack of ternary complex formation.[8] Poor cell permeability.[9] Incorrect concentration (e.g., in the hook effect range).[8] | Verify target and E3 ligase expression in your cell line. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM).[8] Consider a cellular thermal shift assay (CETSA) to confirm target engagement.[10] |
Visual Guides
PROTAC Mechanism of Action
Caption: Mechanism of Action for this compound.[11][12]
EGFR Signaling Pathway
Caption: Simplified overview of key EGFR downstream signaling pathways.[13][14][15]
Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)[16]
-
Sterile, amber glass or polypropylene vials with screw caps[16]
-
Calibrated pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Allow the vial of PROTAC powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of PROTAC powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial tightly and vortex vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4] The final solution should be clear and free of any visible particulates.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store immediately at -80°C.[1]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.[17][18]
Materials:
-
10 mM PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into multiple wells of a 96-well plate. Prepare serial dilutions in DMSO if a concentration curve is desired.
-
Buffer Addition: Rapidly add 245 µL of PBS (pH 7.4) to each well to achieve a 1:50 dilution (final concentration of 200 µM PROTAC, 2% DMSO).
-
Mixing and Incubation: Mix the contents immediately and thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[17]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[18]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (buffer + DMSO) indicates the limit of kinetic solubility.
Protocol 3: DMSO Stock Solution Stability Assay by LC-MS
Objective: To assess the stability of this compound in a DMSO stock solution over time at different storage temperatures.[16]
Materials:
-
10 mM PROTAC stock solution in DMSO
-
Internal standard (a stable, non-reactive compound) stock solution in DMSO
-
Acetonitrile (ACN) and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation (T0): At time zero, prepare a sample for immediate analysis. Mix an aliquot of the 10 mM PROTAC stock, an equal volume of the internal standard stock, and dilute with 50:50 ACN:Water to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[16]
-
Incubation: Aliquot the 10 mM PROTAC stock solution into separate vials for each time point and storage condition (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time Point Analysis: At each designated time point (e.g., 2h, 8h, 24h, 1 week, 1 month), retrieve one aliquot from each storage condition. Prepare the sample for LC-MS analysis as described in step 1.
-
LC-MS Analysis: Analyze all samples using a suitable LC-MS method that separates the PROTAC from potential degradants and the internal standard.
-
Data Analysis: For each time point, calculate the peak area ratio of the PROTAC to the internal standard. Determine the percentage of the compound remaining relative to the T0 sample using the formula: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[16] Plot the % Remaining against time for each storage condition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC EGFR degrader 8 | EGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
Technical Support Center: Off-Target Effects of PROTAC EGFR Degrader 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC EGFR degrader 10 (also known as MS154). The information is tailored for researchers, scientists, and drug development professionals investigating the off-target effects of this degrader through proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule that induces the degradation of the Epidermal Growth Factor Receptor (EGFR). It is a "proteolysis-targeting chimera" (PROTAC) that functions by simultaneously binding to EGFR and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. The warhead used to bind to EGFR is derived from gefitinib, a first-generation EGFR inhibitor.
Q2: What are the known on-target and off-target effects of this compound?
A2: Global proteomic analyses have shown that this compound is a highly selective degrader of mutant EGFR.[1] While its primary target is EGFR, some studies have identified Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1) as potential off-target proteins that are also degraded.[2][3]
Q3: How does the selectivity of this compound compare to its warhead, gefitinib?
A3: this compound is designed to be more selective for degradation of EGFR than gefitinib is for inhibition of other kinases. While gefitinib has known off-target kinases, the PROTAC mechanism of action, which relies on the formation of a stable ternary complex (EGFR-PROTAC-CRBN), can lead to a different and often more selective profile of protein degradation compared to the inhibition profile of its warhead.
Q4: What are common challenges in proteomics experiments with PROTACs?
A4: Common challenges include:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-EGFR or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation efficiency.
-
Cellular Permeability: The relatively large size of PROTAC molecules can sometimes limit their ability to cross the cell membrane effectively.
-
Off-target Effects: Off-targets can arise from the warhead, the E3 ligase ligand, or the linker, leading to the degradation of unintended proteins.
-
Variability in Cellular Response: The efficiency of degradation can be influenced by the endogenous levels of the target protein and the E3 ligase in different cell lines.
Troubleshooting Guides
Guide 1: Unexpected Off-Target Proteins Identified in Proteomics Data
| Problem | Possible Cause | Recommended Solution |
| Multiple unexpected proteins are significantly downregulated. | 1. Off-target activity of the gefitinib warhead. 2. "Neosubstrate" degradation by the recruited CRBN E3 ligase. 3. Indirect effects of EGFR degradation. | 1. Perform a proteomics experiment with gefitinib alone to identify proteins affected by the warhead's inhibitory activity.2. Use a negative control PROTAC (e.g., with an inactive E3 ligase ligand) to distinguish between targeted degradation and other pharmacological effects.3. Perform a time-course experiment to differentiate between early, direct degradation events and later, indirect consequences of pathway inhibition. |
| Known off-targets (FAK, RSK1) are not detected as downregulated. | 1. Cell-line specific expression levels of off-target proteins. 2. Insufficient statistical power in the proteomics experiment. 3. Suboptimal concentration or treatment time of the PROTAC. | 1. Confirm the expression of FAK and RSK1 in your cell model using Western blotting.2. Increase the number of biological replicates in your proteomics experiment.3. Perform a dose-response and time-course experiment to identify the optimal conditions for off-target degradation. |
Guide 2: Inconsistent or No Degradation of EGFR Observed
| Problem | Possible Cause | Recommended Solution |
| Inconsistent EGFR degradation between replicates. | 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent PROTAC treatment (e.g., pipetting errors). | 1. Standardize cell culture protocols, including seeding density and passage number.2. Ensure accurate and consistent addition of the PROTAC to each well. |
| No EGFR degradation observed. | 1. Low expression of CRBN in the cell line. 2. "Hook effect" due to excessively high PROTAC concentration. 3. Poor cell permeability of the PROTAC. | 1. Verify CRBN expression in your cell line by Western blot.2. Perform a dose-response experiment with a wide range of concentrations, including lower concentrations, to identify the optimal degradation window.3. If permeability is suspected, consider using cell lines with higher expression of relevant transporters or consult literature for optimized delivery methods. |
Quantitative Data Summary
The following table summarizes the expected quantitative proteomics results for this compound based on published literature. Note that the exact fold change can vary depending on the cell line, treatment duration, and concentration.
| Protein | Gene | Function | Expected Fold Change vs. Vehicle |
| Epidermal growth factor receptor | EGFR | Receptor tyrosine kinase, on-target | < 0.1 |
| Focal adhesion kinase 1 | FAK | Non-receptor tyrosine kinase, off-target | < 0.5 |
| Ribosomal protein S6 kinase A1 | RSK1 | Serine/threonine kinase, off-target | < 0.5 |
Experimental Protocols
Global Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol outlines a general workflow for identifying off-target effects of this compound.
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HCC827, which harbors an EGFR exon 19 deletion) to 70-80% confluency.
-
Treat cells with this compound (e.g., at 100 nM), a vehicle control (e.g., DMSO), and a negative control PROTAC for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each sample with a unique TMT isobaric tag.
-
Quench the labeling reaction and pool the labeled samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for proteomics analysis.
Caption: Troubleshooting logic for proteomics experiments.
References
Technical Support Center: PROTAC EGFR Degrader 10 and its Inactive Control Compound
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC EGFR Degrader 10. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its corresponding inactive control?
A1: this compound, also known as compound B56, is a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by forming a ternary complex between EGFR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[1][2][3]
The inactive control compound is a molecule structurally similar to this compound but is engineered to be deficient in its mechanism of action. An ideal inactive control for a CRBN-recruiting PROTAC like EGFR Degrader 10 would have a modification that prevents its binding to CRBN, such as methylation of the glutarimide nitrogen. This ensures that any observed effects of the active PROTAC are due to the formation of the ternary complex and subsequent protein degradation, rather than off-target effects.[4]
Q2: Why is using an inactive control compound essential in my experiments?
A2: An inactive control is crucial for validating that the observed biological effects, such as decreased cell viability or changes in downstream signaling, are a direct consequence of the PROTAC-mediated degradation of the target protein.[4] It helps to distinguish between the intended degradation-dependent effects and other potential non-specific or off-target effects of the compound.[4]
Q3: What are the key differences in expected results between the active PROTAC and the inactive control?
A3: The primary difference is that the active PROTAC should induce the degradation of the target protein, while the inactive control should not. Consequently, downstream effects of target degradation, such as inhibition of signaling pathways and reduction in cell proliferation, should be significantly more pronounced with the active PROTAC.
Data Presentation
Table 1: Expected Degradation and Proliferation Inhibition Profiles
| Compound | Target Protein | E3 Ligase Ligand | Expected DC₅₀ (EGFR Degradation) | Expected IC₅₀ (Cell Proliferation) |
| This compound | EGFR Binder | CRBN Ligand | < 100 nM[1][2][3] | < 150 nM[1][3] |
| Inactive Control | EGFR Binder | Inactive CRBN Ligand | > 10,000 nM | Significantly higher than active PROTAC |
Table 2: Expected Binding Affinities (Illustrative)
| Compound | Binding to EGFR (Kᵢ) | Binding to CRBN-DDB1 (Kᵢ) |
| This compound | Binds with high affinity | 37 nM[1][2][3] |
| Inactive Control | Binds with high affinity | No significant binding |
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing EGFR) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound and the inactive control for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control and compare the levels across different treatments.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the inactive control. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for sufficient degradation and subsequent effects on viability (e.g., 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the chosen viability assay. For an MTT assay, this involves adding the MTT reagent and incubating, followed by solubilizing the formazan crystals and measuring the absorbance. For CellTiter-Glo®, the reagent is added to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC₅₀ values for both the active PROTAC and the inactive control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No EGFR degradation observed with the active PROTAC. | Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[5] | Modify the linker to improve physicochemical properties.[5] |
| Compound Instability: The PROTAC may be degrading in the cell culture medium. | Assess the stability of the compound in the media over the experimental time course. | |
| "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-EGFR or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[5][6] | Test a wider range of concentrations, including lower nanomolar ranges, to identify the optimal concentration for degradation.[5] | |
| Unexpected EGFR degradation with the inactive control. | Residual Binding to CRBN: The modification to inactivate the CRBN ligand may not have completely abolished binding. | Confirm the lack of binding using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4] |
| Off-Target E3 Ligase Recruitment: The compound might be unintentionally recruiting another E3 ligase.[4] | Test the control in cell lines where CRBN has been knocked out. | |
| High background in Western blots. | Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration. | Optimize antibody concentrations and ensure high-quality, validated antibodies are used. Increase the number and duration of wash steps. |
| Inconsistent cell viability results. | Cell Plating Inconsistency: Uneven cell seeding can lead to variability. | Ensure a homogenous cell suspension and use appropriate pipetting techniques. |
| Edge Effects in 96-well plates: Evaporation from the outer wells can affect cell growth. | Avoid using the outermost wells of the plate or fill them with sterile PBS. |
Visualizations
Caption: Simplified EGFR signaling pathway.
References
Troubleshooting inconsistent degradation with PROTAC EGFR degrader 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using PROTAC EGFR degrader 10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) protein.[1][2] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3] The degrader simultaneously binds to both EGFR and an E3 ubiquitin ligase, specifically Cereblon (CRBN), forming a ternary complex.[4][5] This proximity induces the E3 ligase to tag EGFR with ubiquitin, marking it for destruction by the proteasome.[1][3]
Q2: What are the reported efficacy and key parameters for this compound?
This compound has been shown to effectively induce the degradation of mutant EGFR in a concentration-dependent manner.[5] Key performance metrics from published studies are summarized below.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | HCC827 (EGFR del19) | 34.8 nM | [2][6] |
| DC₅₀ | H3255 (EGFR L858R) | ~3.3 nM (for a similar gefitinib-based CRBN degrader) | [5] |
| IC₅₀ (Proliferation) | Ba/F3 (EGFR mutants) | <150 nM | [4] |
| Ki (CRBN-DDB1 binding) | N/A | 37 nM | [4] |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration that inhibits a biological process by 50%. Ki is the inhibition constant.
Troubleshooting Inconsistent Degradation
This section addresses common issues that can lead to inconsistent or suboptimal EGFR degradation with this compound.
Issue 1: No or minimal EGFR degradation observed.
If you are not observing the expected degradation of EGFR, several factors could be at play. Follow this troubleshooting workflow to identify the potential cause.
Potential Causes and Solutions:
-
Poor Compound Stability or Purity:
-
Solution: Ensure the compound is properly stored and handled. Verify the purity and concentration of your stock solution. Assess the stability of the degrader in your cell culture medium over the course of the experiment.[7]
-
-
Low Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7][8]
-
Solution: While difficult to modify the molecule itself, ensure optimal cell health and consider using cell lines with known good permeability for similar-sized molecules.
-
-
Lack of Target or E3 Ligase Engagement: The degrader must bind to both EGFR and the CRBN E3 ligase to function.[7]
-
Solution: Confirm that your cell line expresses sufficient levels of both EGFR and CRBN using Western blotting.[5]
-
-
Inefficient Ternary Complex Formation: Even with binding to both proteins, the formation of a stable ternary complex might be inefficient.[7]
-
Solution: Perform a co-immunoprecipitation (Co-IP) assay to confirm the formation of the EGFR-degrader-CRBN complex.
-
-
Impaired Proteasome Activity: The degradation of ubiquitinated EGFR relies on a functional proteasome.
-
Solution: Include a positive control for proteasome-mediated degradation. Pre-treatment with a proteasome inhibitor like MG132 should rescue the degradation of EGFR induced by the PROTAC.[9]
-
Issue 2: The "Hook Effect" - Decreased degradation at high concentrations.
A common phenomenon with PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations.[7] This occurs because the PROTAC forms binary complexes with either EGFR or the E3 ligase, rather than the productive ternary complex.[7][10]
Solutions:
-
Perform a Dose-Response Curve: Always test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
-
Use Lower Concentrations: If you observe a hook effect, use concentrations in the optimal range identified from your dose-response curve.
Key Experimental Protocols
Western Blotting for EGFR Degradation
This protocol is designed to quantify the amount of EGFR protein in cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[9]
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the EGFR signal to the loading control. The percentage of degradation can then be calculated relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the formation of the EGFR-degrader-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound and a vehicle control for a shorter time (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against EGFR or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against EGFR and CRBN to detect the co-precipitated proteins. The presence of both proteins in the immunoprecipitate from the degrader-treated sample confirms the formation of the ternary complex.
-
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Impact of cell confluency on PROTAC EGFR degrader 10 efficacy
Welcome to the technical support center for PROTAC EGFR Degrader 10. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cell confluency on the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] It is a heterobifunctional molecule that consists of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's natural disposal system, the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the protein's function.
Q2: Why is my this compound efficacy varying between experiments?
A2: Inconsistent results with PROTACs can arise from several factors. One of the most critical, yet often overlooked, is cell confluency. The density of your cell culture can significantly impact the physiological state of the cells, including the expression levels of the target protein (EGFR), the E3 ligase (CRBN), and the overall activity of the ubiquitin-proteasome system. It is crucial to standardize cell culture conditions, including seeding density and confluency at the time of treatment, to ensure reproducible results.
Q3: How does cell confluency specifically affect the efficacy of this compound?
A3: Cell confluency can impact efficacy in several ways:
-
Target Protein Expression: Studies have shown that the expression of EGFR can decrease as cell density increases.[1] Lower levels of the target protein at high confluency can lead to a less pronounced degradation effect.
-
Cellular State: Highly confluent cells may enter a state of contact inhibition, reducing their metabolic activity and potentially altering the efficiency of the ubiquitin-proteasome system.[2][3][4]
-
Nutrient and Serum Depletion: In dense cultures, depletion of nutrients and growth factors from the media can induce cellular stress and affect protein synthesis and degradation pathways. Some studies have shown that serum starvation can impact PROTAC efficacy.[5][6]
Q4: At what confluency should I treat my cells with this compound for optimal results?
A4: For consistent and robust EGFR degradation, it is recommended to treat cells during their logarithmic growth phase, typically between 50-70% confluency. At this stage, cells are actively proliferating, and expression of EGFR and components of the ubiquitin-proteasome system are generally stable. Treating at very low or very high confluencies can introduce variability.
Troubleshooting Guide
Issue 1: Reduced or No EGFR Degradation at High Cell Confluency
-
Potential Cause 1: Decreased EGFR Expression.
-
Explanation: As cells become more confluent, the expression of EGFR can be downregulated. With less target protein available, the observed degradation will be less significant.
-
Recommendation: Perform a baseline Western blot to compare EGFR protein levels at different confluencies (e.g., 30%, 70%, and 100%) without PROTAC treatment. This will help you understand the dynamics of your target protein in your specific cell line.
-
-
Potential Cause 2: Altered Cellular State.
-
Explanation: Contact-inhibited cells at high density may have reduced rates of protein turnover, affecting the efficiency of the ubiquitin-proteasome system.
-
Recommendation: Standardize your experiments to be performed at a consistent, sub-confluent density (e.g., 70%). If you must use dense cultures, consider it a distinct experimental condition.
-
Issue 2: Inconsistent DC50 and Dmax Values Across Replicates
-
Potential Cause: Variation in Seeding Density and Confluency.
-
Explanation: Even small variations in the initial number of seeded cells can lead to significant differences in confluency at the time of treatment, especially over several days. This can lead to variability in PROTAC efficacy.
-
Recommendation: Be meticulous with cell counting and seeding. Always visually inspect the confluency of your plates or wells before adding the PROTAC to ensure they are consistent across all replicates and experiments.
-
Data Presentation
The following tables present illustrative data on how cell confluency can impact the efficacy of this compound in HCC827 cells. Please note that this is a hypothetical dataset for educational purposes, designed to demonstrate the potential effects of cell confluency.
Table 1: Effect of Cell Confluency on this compound DC50 and Dmax
| Cell Confluency (%) | DC50 (nM) | Dmax (%) |
| 30 | 15 | 95 |
| 70 | 12 | 98 |
| 90-100 | 45 | 75 |
Table 2: Relative Protein Expression Levels at Different Cell Confluencies
| Cell Confluency (%) | Relative EGFR Expression (%) | Relative CRBN Expression (%) |
| 30 | 120 | 100 |
| 70 | 100 | 100 |
| 90-100 | 60 | 90 |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Confluency on PROTAC Efficacy
-
Cell Seeding: Seed cells (e.g., HCC827) in multiple plates at different densities to achieve approximately 30%, 70%, and 90-100% confluency on the day of the experiment.
-
PROTAC Treatment: On the day of the experiment, treat the cells with a serial dilution of this compound for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against EGFR, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR and normalize them to the loading control.
-
Plot the normalized EGFR levels against the log of the PROTAC concentration.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each confluency level using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The balance between cell cycle arrest and cell proliferation: control by the extracellular matrix and by contact inhibition | Interface Focus | The Royal Society [royalsocietypublishing.org]
- 3. Insight Into Cancer Cells’ Lack of Contact Inhibition | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulsed SILAC-based proteomic analysis unveils hypoxia- and serum starvation-induced de novo protein synthesis with PHD finger protein 14 (PHF14) as a hypoxia sensitive epigenetic regulator in cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC EGFR degrader 10 degradation kinetics time course
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC EGFR degrader 10 in their experiments.
EGFR Degradation Kinetics Time Course
The following table summarizes the time-dependent degradation of Epidermal Growth Factor Receptor (EGFR) upon treatment with various PROTAC EGFR degraders as reported in recent studies. While specific quantitative data for "this compound" at multiple time points from a single study is not detailed, the collective data provides a general kinetic profile.
| Time Point | Expected EGFR Degradation (%) | Notes |
| 1 hour | Minimal to some inhibition of downstream signaling (p-AKT) may be observed. | Robust p-AKT inhibition was seen with some EGFR degraders at this early time point. |
| 4 hours | Significant degradation (~50%) is often observed.[1][2] | This appears to be a critical time point for observing initial degradation. |
| 8 hours | Pronounced degradation is expected. | Some studies show enhanced effects after 8 hours of treatment, especially under serum starvation conditions.[2] |
| 12 hours | Near-complete degradation may be achieved.[2] | For some potent degraders, maximal or near-maximal degradation is reached. |
| 16 hours | Sustained and potent degradation is expected. | This time point is often used for determining DC50 values.[2] |
| 24 hours | Sustained degradation is typically maintained.[1] | Washout experiments have shown that protein levels can start to recover 24 hours after removal of the degrader.[2] |
| 48 hours | Substantial degradation can be maintained.[1] | Longer time points confirm the duration of the degradation effect. |
Experimental Protocols
Western Blotting for EGFR Degradation Time Course
This protocol outlines the key steps to assess the time-dependent degradation of EGFR in cultured cells treated with a PROTAC degrader.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates to ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
Serum Starvation (Optional): For some experimental setups, serum-starve the cells for 8 hours prior to treatment to enhance the degradation effect.[2]
-
PROTAC Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[4] Incubate the cells for various time points (e.g., 0, 4, 8, 12, 16, 24 hours) at 37°C.[3]
-
Cell Lysis:
-
After the treatment period, aspirate the media and wash the cells twice with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[3][4]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[3][4]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3][4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the EGFR protein level to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.[4]
-
Visualizations
Troubleshooting and FAQs
Q1: I am not observing any EGFR degradation after treating my cells with the PROTAC degrader. What are the possible reasons?
A1: Several factors could contribute to a lack of degradation:
-
PROTAC Integrity: Ensure the PROTAC degrader has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Cell Line Specifics: The expression levels of the target E3 ubiquitin ligase (e.g., Cereblon or VHL) are crucial for PROTAC efficacy. Confirm that your chosen cell line expresses the necessary E3 ligase.
-
Incorrect Concentration: Verify your calculations and ensure you are using the appropriate final concentration of the degrader. A dose-response experiment is recommended to determine the optimal concentration (DC50).
-
Insufficient Incubation Time: The degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.[3]
-
Experimental Controls: Include a positive control (a compound known to degrade EGFR) and a negative control (an inactive epimer of the PROTAC or a ligand that only binds EGFR without recruiting the E3 ligase) to validate your experimental setup.
Q2: My Western blot shows a decrease in total EGFR protein, but the effect is weaker than expected.
A2:
-
Suboptimal Ternary Complex Formation: The linker length and composition of the PROTAC are critical for the formation of a stable ternary complex between EGFR and the E3 ligase. If the complex is not stable, ubiquitination and subsequent degradation will be inefficient.
-
Serum in Media: Components in the cell culture serum may interfere with PROTAC activity. Some studies have shown that serum starvation can enhance the degradation effect.[2]
-
Linear Range of Detection: Ensure that the signal intensity for both EGFR and the loading control on your Western blot falls within the linear range of detection to allow for accurate quantification.[4]
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?
A3: To confirm the mechanism of action, you can perform co-treatment experiments:
-
Pre-treat the cells with a proteasome inhibitor (e.g., MG-132) or a NEDD8-activating enzyme (NAE) inhibitor (e.g., MLN4924) for a few hours before adding the PROTAC degrader.[1][5] If the degradation is mediated by the ubiquitin-proteasome system, the presence of these inhibitors should "rescue" or prevent the degradation of EGFR.
Q4: Is the degradation of EGFR by PROTACs reversible?
A4: Yes, the degradation effect is generally reversible. Washout experiments, where the PROTAC-containing medium is replaced with fresh medium, have shown that EGFR protein levels can begin to recover, with significant recovery observed after 24 to 48 hours.[2] This is due to the continuous synthesis of new EGFR protein by the cell.
Q5: Besides Western blotting, are there other methods to measure PROTAC-induced protein degradation?
A5: While Western blotting is a standard method, other techniques can offer higher throughput or more quantitative results. These include capillary Western blot systems (e.g., Jess), and HiBiT-based lytic assays, which can be more suitable for large-scale screening of PROTAC libraries.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of PROTAC EGFR Degrader 10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor cell permeability of PROTAC EGFR degrader 10 (also known as MS154).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Like many PROTACs, it possesses a high molecular weight and a large polar surface area, which are characteristics that typically lead to poor passive diffusion across the cell membrane.[3] This limited cell permeability can result in lower intracellular concentrations of the degrader, potentially reducing its efficacy in cell-based assays and in vivo models.[4]
Q2: What are the typical physicochemical properties of PROTACs that contribute to poor permeability?
PROTACs often fall into the "beyond the Rule of Five" (bRo5) chemical space, characterized by:
-
High Molecular Weight (MW): Typically >800 Da, which is significantly larger than traditional small molecule drugs.[3]
-
High Total Polar Surface Area (TPSA): Often exceeding 140 Ų, indicating a more polar nature that hinders passage through the lipid bilayer of the cell membrane.[5]
-
Increased Number of Rotatable Bonds: This contributes to conformational flexibility, which can be entropically unfavorable for membrane crossing.
-
Multiple Hydrogen Bond Donors and Acceptors: These increase the polarity of the molecule.
These properties collectively make it challenging for PROTACs to passively diffuse across the hydrophobic cell membrane.[6]
Q3: How can I experimentally assess the cell permeability of my batch of this compound?
Two common in vitro methods to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first-pass assessment of passive permeability.[7][8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal lining. This model accounts for both passive diffusion and active transport mechanisms, providing a more physiologically relevant measure of permeability.[9][10]
Q4: Are there strategies to improve the cell permeability of this compound?
Yes, several medicinal chemistry strategies can be employed to enhance the cell permeability of PROTACs, including:
-
Linker Optimization: Modifying the length, composition, and rigidity of the linker connecting the EGFR ligand and the E3 ligase binder can significantly impact physicochemical properties. Replacing polar linkers (e.g., PEG) with more hydrophobic alkyl chains can sometimes improve permeability.[11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit.
-
"Chameleon-like" Structures: Introducing intramolecular hydrogen bonds can encourage the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, thereby facilitating its passage.[12]
-
Alternative E3 Ligase Ligands: While this compound utilizes a CRBN ligand, exploring different E3 ligase systems (e.g., VHL) with potentially more favorable physicochemical properties for the resulting PROTAC could be a viable strategy. For instance, the VHL-recruiting EGFR degrader MS39 (compound 6) has shown better in vivo pharmacokinetic properties compared to MS154 (this compound).[1]
Troubleshooting Guide
Problem: I am not observing significant EGFR degradation in my cell-based assays with this compound.
This is a common issue that can stem from several factors, with poor cell permeability being a primary suspect. Follow this troubleshooting workflow to diagnose the problem.
start [label="No/Low EGFR Degradation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the compound pure and stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Verify compound identity, purity (>95%),\nand stability in media.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is the experimental setup optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Optimize treatment time, concentration,\nand cell density. Confirm E3 ligase expression.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is poor cell permeability the issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Perform permeability assays (PAMPA, Caco-2).\nConsider structural modifications.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Is ternary complex formation inefficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Yes"]; a4_no [label="No"]; sol4 [label="Perform co-immunoprecipitation or\nbiophysical assays (e.g., TR-FRET).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Consult further literature or\n an expert.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol1 [label="No"]; q2 -> q3 [label="Yes"]; q2 -> sol2 [label="No"]; q3 -> q4 [label="Yes"]; q3 -> sol3 [label="No"]; q4 -> sol4 [label="Yes"]; q4 -> end [label="No"]; }
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (MS154) and a comparator, MS39.
Table 1: Biological Activity of EGFR PROTACs
| Compound | Target | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference(s) |
| This compound (MS154) | Mutant EGFR | CRBN | HCC-827 | 11 | >95 | <150 | [1][2] |
| This compound (MS154) | Mutant EGFR | CRBN | H3255 | 25 | >95 | Not Reported | [1] |
| MS39 | Mutant EGFR | VHL | HCC-827 | 5.0 | >95 | Not Reported | [1] |
| MS39 | Mutant EGFR | VHL | H3255 | 3.3 | >95 | Not Reported | [1] |
Table 2: Physicochemical Properties of Representative PROTACs
| Property | This compound (MS154) | General Range for CRBN-based Clinical PROTACs | Reference(s) |
| Molecular Weight (Da) | 901.43 | 711 - 958 | [5] |
| Calculated logP | Not explicitly reported, but likely high | -0.6 to 6.8 | [5] |
| Calculated TPSA (Ų) | Not explicitly reported, but likely high | 96 - 238 | [5] |
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR in cell lines treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCC-827) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[13]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at 100V for 1-2 hours.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate to ensure complete dissolution.[15]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the PROTAC stock to the final desired concentration (e.g., 10 µM) in PBS (pH 7.4) with 5% DMSO.[16]
-
The acceptor solution is PBS (pH 7.4) with 5% DMSO.
-
-
Assay Plate Preparation:
-
Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.
-
Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate.[16]
-
Add 150 µL of the donor solution to each well of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[16]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pₑ):
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA(t)] = Concentration in the acceptor well at time t
-
Cequilibrium = Theoretical equilibrium concentration
-
-
Protocol 3: Caco-2 Permeability Assay
This protocol describes a more advanced cell-based permeability assay.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the transport buffer containing the test concentration of this compound to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Mandatory Visualizations
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_Sos; Dimerization -> PI3K; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; PI3K -> PIP3 [label="PIP2 to", style=dashed]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Nucleus -> Proliferation; }
// Nodes PROTAC [label="PROTAC EGFR\ndegrader 10", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRBN [label="CRBN E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(EGFR-PROTAC-CRBN)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_EGFR [label="Polyubiquitinated\nEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded EGFR\n(Amino Acids)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PROTAC -> TernaryComplex; EGFR -> TernaryComplex; CRBN -> TernaryComplex; Ub -> TernaryComplex [label="Recruitment of\nE2/Ub", style=dashed]; TernaryComplex -> Ub_EGFR [label="Ubiquitination"]; Ub_EGFR -> Proteasome; Proteasome -> Degradation; }
// Nodes start [label="Start: Assess Permeability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pampa [label="PAMPA Assay\n(Passive Permeability)", fillcolor="#F1F3F4", fontcolor="#202124"]; caco2 [label="Caco-2 Assay\n(Passive + Active Transport)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis of\nDonor and Acceptor Wells", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; calc [label="Calculate Permeability\nCoefficient (Papp/Pe)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; interpret [label="Interpret Data:\nHigh vs. Low Permeability", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_perm [label="Low Permeability:\nProceed to Troubleshooting &\nStructural Modification", fillcolor="#34A853", fontcolor="#FFFFFF"]; high_perm [label="Acceptable Permeability:\nProceed to Further\nCellular Assays", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> pampa; start -> caco2; pampa -> analysis; caco2 -> analysis; analysis -> calc; calc -> interpret; interpret -> low_perm [label="Low"]; interpret -> high_perm [label="High"]; }
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Minimizing non-specific binding in PROTAC EGFR degrader 10 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC EGFR degrader 10. The information provided is intended to help minimize non-specific binding and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound (also known as compound B56 or MS154) is a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is a CRBN-recruiting degrader, meaning it utilizes the Cereblon E3 ubiquitin ligase to tag EGFR for proteasomal degradation.[3] In addition to EGFR, it has been shown to degrade focal adhesion kinase (FAK) and RSK1.[1][2]
Q2: What is non-specific binding in the context of PROTAC experiments, and why is it a concern?
A2: Non-specific binding refers to the interaction of this compound with proteins other than its intended targets (EGFR, FAK, RSK1). This can lead to off-target degradation, where unintended proteins are degraded, potentially causing unforeseen cellular effects and confounding experimental results.[4][5] Minimizing non-specific binding is crucial for ensuring that the observed biological effects are a direct result of the degradation of the intended target.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides systematic steps to identify and minimize non-specific binding of this compound in your experiments.
Problem: High background or unexpected off-target effects are observed.
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding.
1. Optimize General Assay Conditions
-
Adjust Buffer Composition :
-
Increase Salt Concentration : Higher salt concentrations (e.g., up to 500 mM NaCl) can reduce electrostatic interactions that contribute to non-specific binding.[6]
-
Add Blocking Agents : Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in your buffers to block non-specific binding sites on surfaces and proteins.[6][7]
-
-
Optimize Blocking Steps (for immunoassays) :
-
Increase the duration of the blocking step (e.g., 2 hours at room temperature or overnight at 4°C).
-
Test different blocking agents, such as 5% non-fat dry milk or specialized commercial blocking buffers.
-
2. Perform Rigorous Control Experiments
-
Negative Control PROTAC : Synthesize or obtain a negative control version of this compound where the E3 ligase-binding moiety is modified to prevent binding to CRBN.[3] This control should not induce degradation of EGFR and can help differentiate target-specific effects from non-specific ones.
-
Competitive Binding Assay : Co-treat cells with this compound and an excess of a free EGFR inhibitor (e.g., gefitinib) or a CRBN ligand (e.g., thalidomide).[3] If the observed effect is target-specific, it should be diminished in the presence of the competitor.
-
Washout Experiment : After treating cells with this compound, wash the cells to remove the compound and monitor protein levels over time. A reversal of the degradation effect suggests a specific, reversible interaction.[3]
3. Directly Assess Target Engagement and Selectivity
-
Quantitative Proteomics : Use mass spectrometry-based proteomics to obtain a global view of protein level changes upon treatment with this compound. This is a powerful method to identify off-target degradation events.[3]
-
Cellular Thermal Shift Assay (CETSA) : This assay measures the thermal stability of proteins in response to ligand binding. Changes in the melting temperature of EGFR upon binding of the PROTAC can confirm target engagement in a cellular context.[8][9][10][11][12]
-
NanoBRET™ Target Engagement Assay : This is a live-cell assay that can quantify the binding of the PROTAC to both EGFR and the E3 ligase, providing a direct measure of target engagement and ternary complex formation.[13][14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (MS154) and related compounds from published literature.
Table 1: Degradation Potency of this compound (MS154) [3]
| Cell Line | EGFR Mutant Status | DC50 (nM) |
| HCC-827 | Del19 | 11 |
| H3255 | L858R | 25 |
DC50: Half-maximal degradation concentration.
Table 2: Binding Affinities of this compound (MS154) and Controls [3]
| Compound | Target | Kd (nM) |
| Gefitinib | EGFR WT | 1.1 ± 2 |
| Gefitinib | EGFR L858R | 0.8 ± 2 |
| This compound (MS154) | EGFR WT | 1.8 ± 4 |
| This compound (MS154) | EGFR L858R | 3.8 ± 5 |
| Negative Control (MS154N) | EGFR WT | Similar to MS154 |
| Negative Control (MS154N) | EGFR L858R | Similar to MS154 |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Competitive Binding Assay
Objective: To confirm that the degradation of EGFR by this compound is dependent on its binding to EGFR and CRBN.
Materials:
-
Cell line of interest (e.g., HCC-827)
-
This compound
-
Gefitinib (EGFR inhibitor)
-
Thalidomide (CRBN ligand)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a high concentration of gefitinib (e.g., 10 µM) or thalidomide (e.g., 10 µM) for 2 hours.
-
Add this compound at its optimal degradation concentration (e.g., 100 nM) to the pre-treated cells.
-
Include control wells with this compound alone and vehicle (DMSO) alone.
-
Incubate for the desired time (e.g., 16 hours).
-
Harvest cells, prepare lysates, and perform Western blotting for EGFR and a loading control (e.g., GAPDH).
-
Analyze the results: A rescue of EGFR degradation in the presence of gefitinib or thalidomide indicates specific binding.
Protocol 2: Washout Experiment
Objective: To assess the reversibility of EGFR degradation induced by this compound.
Materials:
-
Cell line of interest (e.g., HCC-827)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Treat cells with this compound at its optimal degradation concentration for a set period (e.g., 12 hours).
-
After incubation, remove the medium containing the PROTAC.
-
Wash the cells three times with warm, fresh medium.
-
Add fresh medium without the PROTAC to the cells.
-
Harvest cells at different time points after the washout (e.g., 0, 8, 24, 48 hours).
-
Prepare cell lysates and perform Western blotting for EGFR and a loading control.
-
Analyze the results: A time-dependent recovery of EGFR protein levels indicates that the degradation is reversible.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to EGFR in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fractions by Western blotting for EGFR.
-
Analyze the results: A shift in the melting curve of EGFR to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
EGFR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pelagobio.com [pelagobio.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. selvita.com [selvita.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Validation & Comparative
A Head-to-Head Battle of EGFR Degraders: PROTAC EGFR Degrader 10 vs. MS39 VHL Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent EGFR-targeting PROTACs: PROTAC EGFR degrader 10 (also known as MS154) and MS39 VHL degrader. This analysis is supported by experimental data to inform strategic decisions in the development of novel cancer therapeutics.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For cancers driven by the Epidermal Growth Factor Receptor (EGFR), several PROTACs have been developed. This guide focuses on a direct comparison of two leading candidates: this compound, which utilizes the Cereblon (CRBN) E3 ligase, and MS39, which engages the von Hippel-Lindau (VHL) E3 ligase. Both degraders are built upon the EGFR inhibitor gefitinib.
Mechanism of Action: A Tale of Two E3 Ligases
Both PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of EGFR. They achieve this by forming a ternary complex between the EGFR protein and an E3 ubiquitin ligase. The key distinction lies in the specific E3 ligase they recruit.
This compound (MS154) brings together EGFR and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to EGFR, marking it for destruction by the 26S proteasome.
MS39 VHL degrader , on the other hand, mediates the interaction between EGFR and the VHL E3 ligase complex.[1][2][3] This interaction similarly leads to the polyubiquitination of EGFR and its subsequent degradation.
The choice of E3 ligase can influence the degradation efficiency, substrate specificity, and potential for off-target effects.
Performance Data: A Quantitative Comparison
The efficacy of these degraders has been evaluated in various cancer cell lines, particularly those harboring EGFR mutations commonly found in non-small cell lung cancer (NSCLC).
| Parameter | This compound (MS154) | MS39 VHL degrader | Cell Line | Reference |
| DC50 (nM) | 11 | 5.0 | HCC-827 (EGFR del19) | [1][2] |
| 25 | 3.3 | H3255 (EGFR L858R) | [1][2][3] | |
| Dmax | >95% at 50 nM | >95% at 50 nM | HCC-827 & H3255 | [1] |
| IC50 (µM) | ~0.66 | Not explicitly stated, but more potent than its negative control | H3255 | [4] |
DC50 (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%. Lower values indicate higher potency. Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the degrader. IC50 (Inhibitory Concentration 50): The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%.
Based on the available data, MS39 generally exhibits lower DC50 values, suggesting a higher potency in degrading mutant EGFR compared to this compound in the tested cell lines.[1][2][3] Both degraders achieve a high maximum degradation of over 95%.[1]
Pharmacokinetic Profiles
Pharmacokinetic (PK) properties are crucial for the in vivo efficacy of a drug. Studies in mice have provided initial insights into the bioavailability of these two degraders.
| Parameter | This compound (MS154) | MS39 VHL degrader | Dosing | Reference |
| Bioavailability | Orally bioavailable | Orally bioavailable | 50 mg/kg IP injection in mice | [1] |
| Plasma Concentration | Maintained high plasma concentrations for over 8 hours | Maintained high plasma concentrations for over 8 hours | 50 mg/kg IP injection in mice | [5] |
Both compounds have demonstrated bioavailability in mice, a critical step for further preclinical and clinical development.[1][5]
Downstream Signaling Inhibition
By degrading EGFR, these PROTACs effectively inhibit its downstream signaling pathways, which are critical for cancer cell proliferation and survival.
Experimental Protocols
Western Blotting for EGFR Degradation (DC50 and Dmax Determination)
This protocol is essential for quantifying the reduction in EGFR protein levels following treatment with the degraders.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCC-827, H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for EGFR and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the degraders on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and MS39 VHL degrader are potent and selective degraders of mutant EGFR. The available data suggests that MS39 may have a slight potency advantage in the tested cancer cell lines. However, the choice between a CRBN-recruiting and a VHL-recruiting degrader may depend on various factors, including the specific cancer type, the expression levels of the respective E3 ligases in the target tissue, and the overall pharmacokinetic and safety profiles. This comparative guide provides a foundational overview to aid researchers in the selection and further development of EGFR-targeting PROTACs for cancer therapy.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MS 39 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
A Head-to-Head Comparison: PROTAC EGFR Degrader 10 vs. Gefitinib in EGFR-Mutant Cancer Cells
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the battle against acquired resistance remains a central challenge. While first-generation tyrosine kinase inhibitors (TKIs) like gefitinib offer significant initial responses, their efficacy is often curtailed by secondary mutations, most notably the T790M "gatekeeper" mutation. This has spurred the development of novel therapeutic strategies, including proteolysis-targeting chimeras (PROTACs), designed to eliminate the target protein entirely.
This guide provides an objective comparison between the well-established EGFR inhibitor, gefitinib, and a gefitinib-based PROTAC, EGFR Degrader 10 (also known as MS154), in EGFR-mutant cancer cells. We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used to generate these findings.
Mechanism of Action: Inhibition vs. Elimination
Gefitinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It functions by binding to the ATP pocket within the kinase domain, preventing receptor autophosphorylation and blocking downstream pro-survival signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT.[1][2] Its efficacy is highest in cells harboring activating mutations like exon 19 deletions (del19) or the L858R point mutation. However, the T790M mutation increases the receptor's affinity for ATP, making it difficult for gefitinib to compete effectively, thus leading to drug resistance.[3][4]
PROTAC EGFR Degrader 10 (MS154) represents a different paradigm. It is a heterobifunctional molecule that links gefitinib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][5] Instead of merely inhibiting EGFR, MS154 acts as a bridge, bringing the EGFR protein into close proximity with the CRBN E3 ligase. This induced proximity triggers the ubiquitination of EGFR, marking it for destruction by the cell's proteasome.[3] This "event-driven" mechanism aims to remove the entire EGFR protein, offering a potential advantage over simple "occupancy-driven" inhibition.
Performance Data: A Tale of Two Sensitivities
Experimental data reveals a critical divergence in the efficacy of this compound and gefitinib, which is dictated by the specific EGFR mutation present.
Gefitinib-Sensitive EGFR Mutations (del19, L858R)
In cell lines harboring gefitinib-sensitive mutations, such as HCC-827 (del19) and H3255 (L858R), both compounds are active. However, they exhibit different strengths. Gefitinib demonstrates high binding affinity and potent inhibition of cell growth.[3] this compound (MS154) effectively induces the degradation of the mutant EGFR protein at nanomolar concentrations but is less potent at inhibiting overall cell growth, a finding that may be attributed to lower cell permeability compared to the smaller gefitinib molecule.[3]
Table 1: Performance in Gefitinib-Sensitive EGFR Mutant Cells
| Compound | Target Cell Line | EGFR Mutation | DC₅₀ (Degradation) | IC₅₀ (Cell Growth) | Binding Affinity (Kd) |
|---|---|---|---|---|---|
| PROTAC Degrader 10 (MS154) | HCC-827 | del19 | 11 nM[2][6] | Less potent than gefitinib[3] | N/A |
| H3255 | L858R | 25 nM[2][6] | Less potent than gefitinib[3] | 3.8 ± 5 nM[3] |
| Gefitinib | HCC-827 / H3255 | del19 / L858R | >1 µM (No significant degradation)[3] | Potent (low nM range) | 0.8 ± 2 nM (L858R)[3] |
Gefitinib-Resistant EGFR Mutation (L858R/T790M)
The performance landscape changes dramatically in the presence of the T790M resistance mutation. Gefitinib's efficacy plummets, with IC₅₀ values shifting into the micromolar range. Crucially, because this compound is constructed using a gefitinib warhead, its ability to bind to the T790M-mutated EGFR is also compromised. Studies on similar gefitinib-based PROTACs have shown they fail to degrade EGFR or inhibit cell growth in T790M-positive cell lines like H1975.[2] This indicates that while the PROTAC mechanism is a viable strategy to overcome resistance, the choice of warhead is critical. PROTACs built from second or third-generation TKIs (e.g., afatinib or osimertinib) have demonstrated success in degrading T790M-mutant EGFR.[7][8]
Table 2: Performance in Gefitinib-Resistant EGFR Mutant Cells
| Compound | Target Cell Line | EGFR Mutation | DC₅₀ (Degradation) | IC₅₀ (Cell Growth) |
|---|---|---|---|---|
| PROTAC Degrader 10 (MS154) | H1975 | L858R/T790M | Ineffective (predicted)[2] | Ineffective (predicted)[2] |
| Gefitinib | H1975 | L858R/T790M | No degradation | High µM range |
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Western Blot for EGFR Degradation
This assay quantifies the amount of EGFR protein in cells following treatment, allowing for the determination of DC₅₀ (the concentration of a degrader that causes 50% reduction of the target protein).
Detailed Steps:
-
Cell Culture and Treatment: EGFR mutant NSCLC cells (e.g., HCC-827, H3255) are seeded in 6-well plates to achieve 70-80% confluency.[9] Cells are then treated with a range of concentrations of the PROTAC or gefitinib (and a vehicle control, e.g., 0.1% DMSO) for a specified time, typically 16-24 hours.[9]
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] The total protein concentration of the resulting lysate is determined using a BCA protein assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are denatured and separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF membrane.[10]
-
Immunoblotting and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody specific for total EGFR.[9] A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the data. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9] The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[9]
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The EGFR band intensity is normalized to the loading control, and the percentage of remaining protein is calculated relative to the vehicle-treated sample to determine the DC₅₀.[9]
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the IC₅₀ (the concentration of a drug that inhibits cell growth by 50%).
Detailed Steps:
-
Cell Seeding: Cells are seeded at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates and allowed to adhere overnight.[11][12]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (PROTAC Degrader 10 or gefitinib).[13]
-
Incubation: Cells are incubated with the compounds for a period of 48 to 72 hours.[13]
-
Reagent Addition: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[11][12] Viable cells metabolize these reagents into a colored formazan product.
-
Measurement and Analysis: After a further incubation of 2-4 hours, the formazan is solubilized (if using MTT), and the absorbance is measured using a microplate reader at the appropriate wavelength.[11][12] The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells. A dose-response curve is then generated to calculate the IC₅₀ value.
Conclusion
This compound (MS154) and gefitinib operate via fundamentally different mechanisms, leading to distinct efficacy profiles depending on the underlying EGFR mutation.
-
Against Gefitinib-Sensitive Mutations (del19, L858R): this compound effectively eliminates the EGFR protein, a feat gefitinib cannot achieve. However, in terms of inhibiting cell proliferation, gefitinib currently appears more potent, likely due to superior cell permeability.
-
Against Gefitinib-Resistant Mutations (T790M): The reliance of this compound on a gefitinib warhead is its critical liability, rendering it ineffective against the T790M mutation that confers resistance to gefitinib itself.
This comparison underscores a crucial principle in PROTAC development: the efficacy of the degradation strategy is inextricably linked to the binding affinity of its warhead for the target protein. While the PROTAC approach holds immense promise for overcoming drug resistance, future EGFR degraders targeting T790M and other resistant mutations will need to incorporate warheads from more advanced TKI generations.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sensitization of Non-Small Cell Lung Cancer Cells to Gefitinib and Reversal of Epithelial–Mesenchymal Transition by Aloe-Emodin Via PI3K/Akt/TWIS1 Signal Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
PROTAC EGFR Degraders: A Comparative Guide to Selectivity for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation, offering a promising strategy to overcome resistance to conventional enzyme inhibitors. In the context of non-small cell lung cancer (NSCLC), PROTACs designed to degrade the Epidermal Growth Factor Receptor (EGFR) have shown significant potential, particularly in their ability to selectively target mutant forms of EGFR over the wild-type protein, thereby minimizing off-target effects and associated toxicities.
This guide provides a comparative analysis of the selectivity of various PROTAC EGFR degraders, with a focus on a notable brigatinib-based degrader, referred to herein as PROTAC EGFR Degrader 10, alongside other well-characterized examples. We present key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of selected PROTAC EGFR degraders against cell lines expressing either mutant or wild-type EGFR. Lower values indicate higher potency.
| PROTAC Degrader | Targeted EGFR Mutation(s) | Cell Line | DC50 (nM) | Reference |
| PROTAC 10 (Brigatinib-based) | Del19/T790M/C797S | Ba/F3 | 8 | [1] |
| PROTAC 23 (Brigatinib-based) | Del19/T790M/C797S | Ba/F3 | 9.2 | [1] |
| L858R/T790M/C797S | Ba/F3 | 5.8 | [1] | |
| SIAIS164018 (Brigatinib-based) | L858R/T790M | H1975 | <100 | [2] |
| MS39 (Gefitinib-based) | Exon 19 deletion | HCC-827 | 5.0 | [3] |
| L858R | H3255 | 3.3 | [3] | |
| MS154 (Gefitinib-based) | Exon 19 deletion | HCC-827 | 11 | [3] |
| L858R | H3255 | 25 | [3] | |
| Compound 13a (Osimertinib-based) | L858R/T790M | NCI-H1975 | 35.5 | [2] |
| Compound 13b (Osimertinib-based) | L858R/T790M | NCI-H1975 | 13.2 | [2] |
| CP17 (Covalent) | L858R/T790M | H1975 | Not specified | [4] |
| del19 | HCC827 | Not specified | [4] |
| PROTAC Degrader | EGFR Status | Cell Line | IC50 (nM) | Reference |
| PROTAC 10 (Brigatinib-based) | Del19/T790M/C797S | Ba/F3 | 20 | [1] |
| PROTAC 23 (Brigatinib-based) | Del19/T790M/C797S | Ba/F3 | 15.6 | [1] |
| L858R/T790M/C797S | Ba/F3 | 17.0 | [1] | |
| Wild-Type | Not specified | Sparing | [1] | |
| SIAIS164018 (Brigatinib-based) | L858R/T790M | H1975 | 42 | [2] |
| Compound 13a (Osimertinib-based) | L858R/T790M | NCI-H1975 | 58.1 | [2] |
| Compound 13b (Osimertinib-based) | L858R/T790M | NCI-H1975 | 46.8 | [2] |
| DDC-01-163 (Allosteric) | L858R/T790M | Ba/F3 | 96 | [5] |
| Wild-Type | Ba/F3 | >10,000 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for EGFR Degradation
This protocol is used to determine the DC50 value of a PROTAC degrader.[6]
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., H1975 for L858R/T790M mutant EGFR, A549 for wild-type EGFR) in 6-well plates and culture overnight.
-
Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR remaining relative to the vehicle control.
-
Plot the percentage of remaining EGFR against the log of the PROTAC concentration and determine the DC50 value using non-linear regression.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol is used to determine the IC50 value of a PROTAC degrader.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC degrader or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the EGFR-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader, a negative control, and a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against EGFR and the E3 ligase to detect the co-precipitated proteins.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of Action for an EGFR-Targeting PROTAC.
Caption: Simplified EGFR Signaling Pathway: Wild-Type vs. Mutant.
Caption: Experimental Workflow for PROTAC EGFR Degrader Evaluation.
Discussion of Selectivity
The selectivity of PROTAC EGFR degraders for mutant over wild-type EGFR is a critical determinant of their therapeutic potential. This selectivity is often attributed to several factors, including:
-
Differential Binding Affinity: While the warhead of the PROTAC may bind to both wild-type and mutant EGFR, subtle differences in the conformation of the ATP-binding pocket in mutant EGFR can lead to a more stable interaction with the PROTAC.
-
Ternary Complex Formation: The ability to form a stable and productive ternary complex between the PROTAC, EGFR, and the E3 ligase is paramount for efficient degradation. Studies have shown that some PROTACs induce a more favorable conformation for ubiquitination when bound to mutant EGFR compared to wild-type EGFR.[7][8][9] The geometry and linker length of the PROTAC play a crucial role in the stability of this complex.
-
Allosteric Inhibition: The development of PROTACs based on allosteric inhibitors, such as DDC-01-163, has demonstrated remarkable selectivity for mutant EGFR.[5] These degraders bind to a site distinct from the ATP-binding pocket, exploiting conformational differences unique to the mutant receptor.
The data presented in this guide highlights the promising selectivity profiles of several PROTAC EGFR degraders. Brigatinib-based PROTACs, including PROTAC 10 and PROTAC 23, show potent degradation of clinically relevant EGFR mutants, including those with the C797S resistance mutation, while reportedly sparing wild-type EGFR.[1] Similarly, degraders based on other EGFR inhibitors like gefitinib and osimertinib have been engineered to achieve high selectivity.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Proteomic Analysis of PROTAC EGFR Degrader 10 and Osimertinib
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two distinct epidermal growth factor receptor (EGFR) targeting agents: PROTAC EGFR degrader 10 and the third-generation tyrosine kinase inhibitor (TKI), osimertinib. By examining their impact on the proteome of non-small cell lung cancer (NSCLC) cells, this document aims to illuminate their differential mechanisms of action and potential therapeutic implications. The information presented is supported by experimental data from proteomics and cell-based assays.
Introduction to EGFR-Targeted Therapies
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development of various cancers, including NSCLC.[1] While EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have revolutionized the treatment of EGFR-mutant NSCLC, the emergence of drug resistance remains a significant challenge.[2]
Osimertinib , a third-generation EGFR TKI, irreversibly inhibits both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] Its mechanism relies on blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.[2]
This compound (also known as MS154) represents a newer therapeutic modality.[3] As a proteolysis-targeting chimera (PROTAC), it is a heterobifunctional molecule that induces the degradation of the target protein.[3] One end of the molecule binds to the EGFR protein, while the other end recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN).[3] This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome.[3]
Comparative Quantitative Proteomics
While a direct head-to-head comparative proteomic study between this compound and osimertinib is not yet published, we can synthesize a comparison from individual global proteomic analyses of each compound in EGFR-mutant NSCLC cell lines.
A global proteomic analysis of This compound (MS154) was performed in HCC-827 cells (harboring an EGFR exon 19 deletion). The results demonstrated the high selectivity of this degrader.[3]
For osimertinib , proteomic studies have been conducted, often in the context of acquired resistance. These studies reveal changes in protein expression associated with resistance mechanisms.
The following table summarizes the key findings from these separate proteomic analyses.
| Feature | This compound (MS154) in HCC-827 Cells[3] | Osimertinib in NSCLC Cells (General Findings from Proteomic Studies) |
| Primary Target Effect | Significant downregulation of EGFR protein levels. | Inhibition of EGFR phosphorylation and downstream signaling. |
| Selectivity | Highly selective for EGFR. | Selective for mutant EGFR over wild-type. |
| Off-Target Effects | Minimal off-target protein degradation observed in global proteomics. | Changes in the proteome are often linked to resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., MET amplification). |
| Impact on Downstream Signaling | Inhibition of downstream signaling (e.g., p-AKT) as a consequence of EGFR degradation. | Direct inhibition of downstream signaling pathways (e.g., PI3K/AKT, MAPK). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative Proteomics (TMT-based)
This protocol outlines a general workflow for Tandem Mass Tag (TMT)-based quantitative proteomics.
-
Protein Extraction and Digestion:
-
TMT Labeling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Data Analysis:
-
The raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant.[4]
-
Peptides and proteins are identified, and the TMT reporter ion intensities are used for relative quantification.[4]
-
Bioinformatic analysis is performed to identify differentially expressed proteins and enriched pathways.[4]
-
Western Blot Analysis for EGFR Signaling
This protocol is for validating changes in EGFR and its downstream signaling proteins.
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][9]
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.[7]
-
-
Detection and Analysis:
Cell Viability Assay (MTT/XTT)
This protocol measures the effect of the compounds on cell proliferation.
-
Cell Seeding:
-
Compound Treatment:
-
Cells are treated with a serial dilution of the compounds for a specified period (e.g., 72 hours).[10]
-
-
MTT/XTT Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC EGFR Degraders Targeting T790M and C797S Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. The secondary T790M mutation and the tertiary C797S mutation are key mechanisms of resistance to first, second, and third-generation EGFR TKIs. Proteolysis-targeting chimeras (PROTACs) offer a promising therapeutic strategy by inducing the degradation of the EGFR protein rather than merely inhibiting its kinase activity. This guide provides a comparative analysis of the efficacy of several prominent PROTAC EGFR degraders against clinically relevant T790M and C797S mutations, supported by experimental data.
While this guide focuses on well-characterized PROTACs from recent literature, the specific "PROTAC EGFR degrader 10" as mentioned in the topic prompt could not be definitively identified in publicly available research. The following comparison is based on published data for notable PROTAC EGFR degraders.
Comparative Efficacy of PROTAC EGFR Degraders
The following tables summarize the in vitro degradation and anti-proliferative activities, as well as the in vivo efficacy of selected PROTAC EGFR degraders against various EGFR mutant cell lines.
In Vitro Degradation and Anti-proliferative Efficacy
| PROTAC Degrader | Target EGFR Mutation(s) | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | E3 Ligase Recruited |
| 6h | Del19/T790M/C797S | Ba/F3 | 8 | 20 | VHL |
| 9ea | C797S mutants | Not Specified | 2.9 | Not Reported | VHL |
| C6 | L858R/T790M/C797S | H1975-TM | 10.2 | 10.3 | CRBN |
| Del19/T790M/C797S | PC-9-TMb | 36.5 | 43.5 | CRBN | |
| HJM-561 | Del19/T790M/C797S | Ba/F3 | 9.2 | 15.6 | CRBN |
| L858R/T790M/C797S | Ba/F3 | 5.8 | 17.0 | CRBN | |
| CP17 | L858R/T790M | H1975 | 1.56 | 32 | Not Specified |
| Del19 | HCC827 | 0.49 | 1.6 | Not Specified | |
| CFT8919 | L858R/T790M/C797S | Ba/F3 | Potent Degradation | Not Reported | Not Specified |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. VHL: Von Hippel-Lindau. CRBN: Cereblon.
In Vivo Anti-Tumor Efficacy
| PROTAC Degrader | EGFR Mutation | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| C6 | L858R/T790M/C797S | H1975-TM | 25 mg/kg, p.o. | 48.1% |
| 100 mg/kg, p.o. | 66.4% | |||
| HJM-561 | Del19/T790M/C797S | Ba/F3 CDX | 20 mg/kg, p.o. | 58% |
| 40 mg/kg, p.o. | 84% | |||
| Del19/T790M/C797S | PDX | 40 mg/kg, p.o. | 67% | |
| 9ea | C797S | NSCLC Xenograft | 50 mg/kg | 74.7% |
CDX: Cell line-derived xenograft. PDX: Patient-derived xenograft. p.o.: Per os (by mouth).
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway with Resistance Mutations
The following diagram illustrates the EGFR signaling cascade and the points at which T790M and C797S mutations confer resistance to TKIs.
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Experimental Workflow for PROTAC EGFR Degrader Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a PROTAC EGFR degrader.
Caption: Preclinical evaluation workflow for PROTAC EGFR degraders.
Detailed Experimental Protocols
Western Blot for EGFR Degradation (DC₅₀ Determination)
This protocol is used to quantify the degradation of EGFR in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed NSCLC cells harboring the desired EGFR mutations (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.
-
Cell Viability Assay (IC₅₀ Determination)
This assay measures the effect of the PROTAC degrader on cell proliferation.
-
Cell Seeding and Treatment:
-
Seed EGFR-dependent mutant cells in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the PROTAC degrader for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
In Vivo Xenograft Model for Anti-Tumor Efficacy
This protocol evaluates the in vivo anti-tumor activity of the PROTAC degrader.
-
Animal Model:
-
Implant human NSCLC cells with the target EGFR mutations subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
PROTAC Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC degrader (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules (e.g., once daily). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for EGFR degradation).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Monitor for any signs of toxicity by observing changes in body weight and general health of the mice.
-
Validating On-Target EGFR Degradation: A Comparative Guide to PROTAC EGFR Degrader 10 and siRNA
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of novel therapeutics is a cornerstone of preclinical research. This guide provides an objective comparison between two powerful methodologies for reducing Epidermal Growth Factor Receptor (EGFR) levels: the use of PROTAC EGFR degrader 10 and small interfering RNA (siRNA).
This comparison will delve into their mechanisms of action, present supporting experimental data from studies on relevant cancer cell lines, and provide detailed protocols for key validation experiments. By understanding the nuances of each approach, researchers can make informed decisions about the most suitable strategy for their specific experimental goals.
Performance Comparison: PROTAC vs. siRNA
Both this compound and EGFR siRNA are effective at reducing EGFR protein levels, but they operate through distinct mechanisms, leading to different experimental considerations and outcomes. PROTACs induce the degradation of existing proteins, offering a pharmacologically relevant approach that mimics a potential drug's action. In contrast, siRNA prevents the synthesis of new protein by targeting mRNA, providing a highly specific genetic tool for validating that a phenotype is a direct result of the target's suppression.[1]
The following tables summarize quantitative data for each modality, primarily focusing on the non-small cell lung cancer cell line HCC-827, which harbors an activating EGFR mutation and is a common model for studying EGFR-targeted therapies.[2][3]
Table 1: On-Target Protein Degradation
| Parameter | This compound (MS154) | EGFR siRNA |
| Cell Line | HCC-827 (EGFR del19) | HCC-827 |
| Metric | DC₅₀ (Half-maximal Degradation Concentration) | % Knockdown |
| Result | 11 nM | >90% at 100 nM |
| Time Point | 16 hours | 48 hours |
| Reference | Cheng et al., J Med Chem, 2020[4][5][6] | Co-delivery of PD-L1- and EGFR-targeting siRNAs... Nanomedicine, 2021[7] |
Table 2: Impact on Cell Viability
| Parameter | This compound (MS154) | EGFR siRNA |
| Cell Line | HCC-827 (EGFR del19) | HCC-827 |
| Metric | IC₅₀ (Half-maximal Inhibitory Concentration) | % Reduction in Viability |
| Result | Not as potent as other compounds in the study | Significant difference in OD values vs. control |
| Time Point | Not specified in detail for MS154 | 72 hours |
| Reference | Cheng et al., J Med Chem, 2020[4][5][6] | (a) EGFR protein expression in four non‐small cell lung cancer... Thoracic Cancer, 2020[8] |
Mechanism of Action
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways and experimental workflows.
Experimental Validation Workflow
A typical workflow to compare the on-target validation of this compound and EGFR siRNA involves cell culture, treatment, and subsequent analysis of protein levels and cell viability.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
I. EGFR Degradation/Knockdown Assessment by Western Blot
Objective: To quantify the reduction in total EGFR protein levels following treatment with this compound or transfection with EGFR siRNA.
A. Cell Culture and Treatment:
-
Cell Seeding: Seed HCC-827 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[5] Culture overnight in complete growth medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.[2]
-
PROTAC Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 16 hours.[4][5]
-
siRNA Transfection: Transfect cells with EGFR siRNA (e.g., 100 nM) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. After 4-6 hours, replace the transfection medium with fresh complete growth medium and incubate for a total of 48 hours.[7][9]
B. Protein Extraction:
-
After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.[7]
C. Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control.
II. Cell Viability Assay (CCK-8 or MTT)
Objective: To assess the impact of EGFR reduction on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed HCC-827 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treatment/Transfection: Treat the cells with a serial dilution of this compound or transfect with EGFR siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[8]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[1][8]
-
Absorbance Measurement:
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, if used, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. For the PROTAC, determine the IC₅₀ value. For siRNA, compare the viability of cells transfected with EGFR siRNA to those with control siRNA.[1]
References
- 1. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCC827 Cell Line - Creative Biogene [creative-biogene.com]
- 3. HCC827 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Co-delivery of PD-L1- and EGFR-targeting siRNAs by synthetic PEG12-KL4 peptide to the lungs as potential strategy against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - Novak - Acta Naturae [actanaturae.ru]
A Comparative Guide to PROTAC EGFR Degraders and Fourth-Generation EGFR TKIs for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving to overcome acquired resistance to existing treatments. This guide provides a detailed comparison of two promising therapeutic strategies: PROTAC (Proteolysis Targeting Chimera) EGFR degraders and fourth-generation EGFR tyrosine kinase inhibitors (TKIs). We will delve into their mechanisms of action, in vivo efficacy, and the experimental data supporting their development, with a focus on providing a clear, data-driven comparison for researchers in the field.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in NSCLC. While first, second, and third-generation EGFR TKIs have shown significant clinical benefit, their long-term efficacy is often limited by the emergence of on-target resistance mutations. The third-generation TKI, osimertinib, is highly effective against the T790M resistance mutation that arises after treatment with earlier-generation TKIs. However, resistance to osimertinib inevitably develops, frequently through the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This has spurred the development of novel therapeutic strategies, including PROTAC EGFR degraders and fourth-generation EGFR TKIs, to address this clinical challenge.
Mechanism of Action: Inhibition vs. Degradation
Fourth-Generation EGFR TKIs: Competitive Inhibition
Fourth-generation EGFR TKIs are small molecule inhibitors designed to bind to the ATP-binding site of the EGFR kinase domain, even in the presence of the C797S mutation.[2] By competitively inhibiting ATP binding, these TKIs block the downstream signaling pathways that drive tumor cell proliferation and survival. Their mechanism is primarily one of occupancy-driven pharmacology, where the continuous presence of the drug is required to maintain inhibition.
PROTAC EGFR Degraders: Targeted Protein Elimination
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] An EGFR PROTAC consists of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3] This brings the E3 ligase into close proximity with the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This event-driven mechanism results in the elimination of the entire EGFR protein, including its kinase and non-kinase functions, and can have a more sustained effect than simple inhibition.
While specific in vivo efficacy data for a compound designated "PROTAC EGFR degrader 10" (a gefitinib-based CRBN-recruiting degrader also known as MS154) is not extensively available in the public domain, its in vitro profile demonstrates potent degradation of mutant EGFR. To provide a representative comparison of the PROTAC approach, this guide will also include in vivo data from other published EGFR PROTACs.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC EGFR Degrader 10
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC EGFR degrader 10 are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid powder or solution), a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is used.[1] The following table summarizes recommended PPE.
| PPE Category | Item | Specifications & Recommendations |
| Eye & Face Protection | Safety Goggles/Glasses | Must be worn at all times to protect from splashes.[1][2] Should be ANSI Z87.1-compliant with side shields for additional protection.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during solution preparation or large-volume transfers.[1][2] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][2] Inspect gloves for tears before use and change them immediately if contaminated.[2] Consider double-gloving for higher-risk tasks.[2] |
| Body Protection | Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect skin and clothing.[2] For procedures with a higher risk of splashes, a chemical-resistant apron may be necessary.[1] |
| Respiratory Protection | Suitable Respirator | Required when handling the solid compound to prevent dust inhalation or when working with solutions in poorly ventilated areas.[1] The specific type should be determined by a risk assessment.[1] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.[2] Do not dispose of this material down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
2. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand.[2][3]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Place all spill cleanup materials into a sealed, labeled container for hazardous waste.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[3]
-
For large spills, or if the situation is deemed unsafe, evacuate the area and follow your institution's emergency procedures.[2]
3. Final Disposal:
-
All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][3]
-
Ensure all waste containers are properly labeled with the compound name, concentration (if applicable), and hazard symbols.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general experimental workflow for using a PROTAC and the logical steps for its proper disposal.
Caption: Experimental workflow leading to waste generation and disposal.
Caption: Step-by-step logic for the safe disposal of PROTAC waste.
References
Personal protective equipment for handling PROTAC EGFR degrader 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling PROTAC EGFR degrader 10. The following procedures are based on best practices for handling potent pharmaceutical compounds and available data on the components and mechanism of this PROTAC. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is intended to supplement, not replace, institutional safety protocols.
This compound is a bifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is identified by CAS number 3034244-56-6, with a molecular formula of C49H65ClN10O7S and a molecular weight of 973.6 g/mol .
Personal Protective Equipment (PPE)
Due to the potent nature of PROTACs and their target's role in cell proliferation, a comprehensive PPE strategy is mandatory to prevent accidental exposure.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A disposable, fluid-resistant lab coat or coveralls. | Prevents contamination of personal clothing. For larger quantities or when generating aerosols, a "bunny suit" may be appropriate. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) when handling the powder form. | Minimizes the risk of inhaling aerosolized particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents tracking of contaminants outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure both personnel safety and experimental integrity.
Workflow for Handling this compound
Caption: Step-by-step handling workflow for this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C for the solid form.
2. Preparation of Stock Solutions (to be performed in a chemical fume hood):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a dedicated set of spatulas and weighing paper.
-
To prepare a stock solution, slowly add a suitable solvent (e.g., DMSO) to the solid to minimize aerosolization.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
For long-term storage of stock solutions, it is recommended to store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
3. Cell-Based Assays:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions in a biological safety cabinet.
-
Carefully add the diluted compound to the cell culture plates.
-
All cell culture waste (e.g., media, plates, flasks) that has come into contact with the compound should be treated as contaminated chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the PROTAC (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated cell culture media should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles and syringes should be placed in a designated sharps container for hazardous chemical waste.
2. Decontamination:
-
All non-disposable equipment and work surfaces that may have come into contact with the PROTAC should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse with soap and water.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department.
-
Follow all institutional, local, state, and federal regulations for the disposal of potent pharmaceutical compounds.
Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade EGFR.
Mechanism of Action
Caption: PROTAC-mediated degradation of EGFR.
This document is intended for informational purposes for research use only and does not constitute a formal safety data sheet. Always consult your institution's safety office and follow all established protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
